Sec-butanol-3,3,4,4,4-D5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
79.15 g/mol |
IUPAC Name |
3,3,4,4,4-pentadeuteriobutan-2-ol |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
BTANRVKWQNVYAZ-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)O |
Canonical SMILES |
CCC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sec-butanol-3,3,4,4,4-D5: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butanol-3,3,4,4,4-D5, a deuterated isotopologue of sec-butanol, serves as a valuable tool in various scientific disciplines, including pharmacology, metabolism studies, and analytical chemistry. Its utility primarily stems from its isotopic stability, which allows it to be used as an internal standard in mass spectrometry-based quantification or as a tracer to elucidate metabolic pathways without altering the fundamental chemical properties of the molecule. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis.
Chemical and Physical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,3,4,4,4-pentadeuteriobutan-2-ol | [1] |
| Synonyms | 2-Butanol-d5, sec-Butyl-d5 alcohol | [1] |
| Molecular Formula | C₄H₅D₅O | |
| Molecular Weight (Computed) | 79.15 g/mol | [1] |
| Exact Mass (Computed) | 79.104548668 Da | [1] |
| XLogP3 (Computed) | 0.6 | [1] |
| Hydrogen Bond Donor Count (Computed) | 1 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |
| Rotatable Bond Count (Computed) | 1 | [1] |
Table 2: Physical Properties of Sec-butanol (Non-deuterated) for Comparison
| Property | Value | Source |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong, sweet, alcoholic | [1][2] |
| Boiling Point | 98-100 °C | [3] |
| Melting Point | -115 °C | [3][4] |
| Density | 0.808 g/cm³ at 20 °C | [2] |
| Solubility in water | Miscible | [1][2] |
| Solubility in organic solvents | Miscible with ethanol and ether | [1] |
Note on Isotopic Effects: The physical properties of deuterated compounds can differ slightly from their non-deuterated analogs due to the increased mass of deuterium. For instance, the boiling point and density may be slightly higher for the deuterated form. However, without specific experimental data, the values for non-deuterated sec-butanol serve as a reliable estimate.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reduction of a deuterated ketone precursor. A general protocol is outlined below, which can be adapted from standard organic synthesis procedures.
Principle: The reduction of ethyl-d5-methyl ketone with a suitable reducing agent, such as sodium borohydride (NaBH₄), will yield this compound.
Materials:
-
Ethyl-d5-methyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl-d5-methyl ketone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation to obtain pure this compound.
References
Synthesis of Deuterated sec-Butanol for Research Applications: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in a wide range of scientific disciplines. In the pharmaceutical industry, the strategic incorporation of deuterium can favorably alter the metabolic profile of a drug, leading to improved pharmacokinetic properties. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, slowing down metabolic processes that involve C-H bond cleavage.
sec-Butanol (butan-2-ol), a simple secondary alcohol, and its isotopologues are important building blocks and model systems in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing deuterated sec-butanol, focusing on two main strategies: the reduction of deuterated 2-butanone and the direct catalytic deuteration of sec-butanol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in the selection and implementation of the most suitable method for their specific application.
Synthetic Strategies
The synthesis of deuterated sec-butanol can be broadly categorized into two main approaches, each with its own set of advantages and considerations.
Logical Relationship of Synthetic Strategies
Caption: Overview of the two primary synthetic routes to deuterated sec-butanol.
Route 1: Reduction of Deuterated 2-Butanone
This widely employed two-step strategy involves the initial deuteration of the commercially available starting material, 2-butanone, followed by the reduction of the resulting deuterated ketone to the desired deuterated sec-butanol. This approach offers the advantage of high levels of deuterium incorporation at specific positions.
The α-hydrogens of ketones are acidic and can be readily exchanged for deuterium in the presence of a suitable catalyst and a deuterium source, typically deuterium oxide (D₂O).
a) Base-Catalyzed Deuteration: This is a classic method for α-deuteration of ketones. The reaction proceeds via the formation of an enolate intermediate.
Experimental Protocol: Base-Catalyzed Deuteration of 2-Butanone
| Parameter | Value |
| Reactants | 2-Butanone, Deuterium Oxide (D₂O), Sodium Deuteroxide (NaOD) in D₂O (catalyst) |
| Solvent | Deuterium Oxide (D₂O) |
| Procedure | 1. To a solution of 2-butanone in D₂O, add a catalytic amount of a 40% (w/w) solution of NaOD in D₂O. 2. Stir the mixture at room temperature. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons. 3. After the desired level of deuteration is achieved (typically after several hours), neutralize the reaction mixture with a solution of DCl in D₂O. 4. Extract the deuterated 2-butanone with an organic solvent (e.g., diethyl ether or dichloromethane). 5. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the deuterated 2-butanone. |
| Purification | Distillation |
| Expected Yield | >90% |
| Isotopic Purity | Up to >98% deuterium incorporation at the α-positions. |
Mechanism of Base-Catalyzed α-Deuteration of a Ketone
Caption: Mechanism of base-catalyzed α-deuteration of a ketone.
b) Superacid-Catalyzed Deuteration: This method utilizes a superacid catalyst to promote the enolization of the ketone, followed by deuterium exchange with D₂O. This can be a highly efficient method for achieving high levels of deuteration.
Experimental Protocol: Superacid-Catalyzed α-Deuteration of 2-Butanone
| Parameter | Value |
| Reactants | 2-Butanone, Deuterium Oxide (D₂O), [Ph₃C]⁺[B(C₆F₅)₄]⁻ (pre-catalyst) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Procedure | 1. In a reaction vessel under an inert atmosphere, dissolve 2-butanone and the [Ph₃C]⁺[B(C₆F₅)₄]⁻ pre-catalyst in DCE. 2. Add D₂O to the mixture. 3. Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 10 hours). 4. After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. 5. Extract the product with an organic solvent. 6. Dry the combined organic layers, filter, and concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel. |
| Expected Yield | High (e.g., >90%). |
| Isotopic Purity | Up to 99% deuterium incorporation at the α-positions.[1] |
The deuterated 2-butanone is then reduced to deuterated sec-butanol. To introduce a deuterium atom at the carbinol carbon (the carbon bearing the hydroxyl group), a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) is used.
Experimental Protocol: Reduction of Deuterated 2-Butanone with NaBD₄
| Parameter | Value |
| Reactants | Deuterated 2-Butanone, Sodium Borodeuteride (NaBD₄) |
| Solvent | Methanol (CH₃OH) or Ethanol (CH₃CH₂OH) |
| Procedure | 1. Dissolve the deuterated 2-butanone in the alcohol solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath. 2. Slowly add NaBD₄ in portions to the stirred solution. 3. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-2 hours). 4. Quench the reaction by the slow addition of water or dilute HCl. 5. Extract the product with an organic solvent. 6. Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. |
| Purification | Distillation |
| Expected Yield | >90% |
| Isotopic Purity | High, dependent on the purity of the deuterated 2-butanone and NaBD₄. |
Mechanism of Ketone Reduction by Sodium Borodeuteride
Caption: Mechanism of ketone reduction using sodium borodeuteride.
Route 2: Direct Catalytic Deuteration of sec-Butanol
A more direct and atom-economical approach is the direct hydrogen-deuterium (H/D) exchange of sec-butanol using a transition-metal catalyst and D₂O as the deuterium source. This method avoids the need for a pre-deuterated starting material. Iridium and ruthenium-based catalysts have shown significant promise for this transformation.
Experimental Protocol: Iridium-Catalyzed α-Deuteration of sec-Butanol
| Parameter | Value |
| Reactants | sec-Butanol, Deuterium Oxide (D₂O), Iridium catalyst (e.g., [Cp*IrCl₂]₂) |
| Base | A base such as NaOD or K₂CO₃ may be required depending on the specific catalyst system. |
| Solvent | D₂O or a mixture of D₂O and a co-solvent. |
| Procedure | 1. In a reaction vessel, combine sec-butanol, the iridium catalyst, and the base (if required) in D₂O. 2. Heat the mixture at a specified temperature (e.g., 80-120°C) for a designated period. 3. Monitor the reaction progress by ¹H NMR spectroscopy. 4. After completion, cool the reaction mixture and extract the product with an organic solvent. 5. Dry the organic layer, filter, and remove the solvent. |
| Purification | Distillation or column chromatography. |
| Expected Yield | Moderate to high, catalyst dependent. |
| Isotopic Purity | High α-selectivity.[2][3][4] |
Mechanism of Iridium-Catalyzed α-Deuteration of an Alcohol
Caption: Plausible mechanism for iridium-catalyzed α-deuteration of an alcohol.[2][4]
Data Presentation
The successful synthesis and characterization of deuterated sec-butanol rely on various analytical techniques. The following tables summarize typical quantitative data obtained for these compounds.
Table 1: Synthetic Yield and Isotopic Purity
| Synthetic Route | Deuteration Method | Reduction Method | Typical Yield (%) | Isotopic Purity (%D) |
| Route 1 | Base-catalyzed α-deuteration of 2-butanone | NaBD₄ reduction | >80 | >98 at α-positions, >98 at carbinol-C |
| Route 1 | Superacid-catalyzed α-deuteration of 2-butanone | NaBD₄ reduction | >85 | >99 at α-positions, >98 at carbinol-C |
| Route 2 | Iridium-catalyzed H/D exchange | - | Moderate to High | High α-selectivity |
| Route 2 | Ruthenium-catalyzed H/D exchange | - | Moderate to High | High α,β-selectivity[5] |
Table 2: Spectroscopic Data for Deuterated sec-Butanol (Representative)
| Technique | Analyte | Key Observations |
| ¹H NMR | sec-Butanol-d₁₀ | Absence of all proton signals. A residual solvent peak will be observed. |
| sec-Butanol (α,α',carbinol-d₃) | Disappearance of the methine proton signal (CH-OH) and the methyl and methylene protons adjacent to the carbonyl in the precursor. | |
| ¹³C NMR | sec-Butanol-d₁₀ | All carbon signals will appear as multiplets due to C-D coupling. |
| Mass Spec. | sec-Butanol-d₁₀ | Molecular ion peak (M⁺) at m/z 84. Fragmentation pattern will show losses of deuterated fragments.[2][6][7] |
| sec-Butanol (α,α',carbinol-d₃) | Molecular ion peak (M⁺) at m/z 77. |
Note: The exact chemical shifts in NMR will depend on the solvent used. The mass spectral fragmentation is dependent on the ionization method.
Conclusion
The synthesis of deuterated sec-butanol can be effectively achieved through two primary strategies: a two-step process involving the deuteration of 2-butanone followed by reduction, or a more direct one-step catalytic H/D exchange of sec-butanol. The choice of method will depend on the desired level and position of deuterium incorporation, as well as the availability of reagents and equipment. The two-step method generally provides higher levels of isotopic enrichment and allows for deuteration at multiple sites by selecting the appropriately deuterated starting materials and reagents. The direct catalytic deuteration offers a more atom-economical and potentially simpler procedure, with selectivity often directed to the α-position. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize deuterated sec-butanol for their specific research needs in drug development and other scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Sec-butanol-3,3,4,4,4-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Sec-butanol-3,3,4,4,4-D5, a deuterated isotopologue of sec-butanol. This document details the synthesis, analysis, and potential applications of this compound, with a focus on its relevance in drug development and metabolic research.
Introduction
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This "deuterium effect" is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve C-H bond cleavage. Consequently, deuterated compounds can exhibit improved metabolic stability, reduced formation of toxic metabolites, and altered pharmacokinetic profiles, making them attractive candidates for drug development.
This compound is a specifically labeled isotopologue where five hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium. This strategic labeling makes it a useful tool for investigating the metabolic fate of sec-butanol and as an internal standard in analytical studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods developed for the deuteration of secondary alcohols. A common approach involves the reduction of a suitable carbonyl precursor with a deuterium source or through catalyzed hydrogen-deuterium exchange reactions.
General Synthesis Workflow
A plausible synthetic route for this compound involves the reduction of a deuterated ketone precursor. The general workflow is outlined below.
Caption: General synthesis workflow for this compound via a Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Ethyl-D5 bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl-D5 bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, ethyl-D5 magnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent solution is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation to yield the final product.
Determination of Isotopic Purity and Enrichment
The isotopic purity and enrichment of this compound are critical parameters that are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Analytical Workflow
The general workflow for the analysis of isotopic purity and enrichment is depicted below.
Caption: Analytical workflow for determining isotopic purity and enrichment.
Experimental Protocol: Quantitative ¹H NMR Spectroscopy
Objective: To determine the isotopic purity by quantifying the residual proton signals at the deuterated positions.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a known quantity of a suitable internal standard (e.g., maleic acid) with a known purity.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.
-
Vortex the tube to ensure complete dissolution.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate for ¹H NMR (e.g., 20 ppm).
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the non-deuterated positions of sec-butanol (e.g., the CH and CH₃ groups not intended to be deuterated) and the residual proton signals at the deuterated positions.
-
Integrate the signal of the internal standard.
-
Calculate the isotopic purity by comparing the integrals of the residual proton signals to the integrals of the non-deuterated positions, corrected for the number of protons each signal represents.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the isotopic enrichment and the distribution of different isotopologues (D0 to D5).
Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the linear range of the instrument.
-
(Optional) Derivatize the alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) to improve chromatographic peak shape.
GC-MS Parameters:
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 150 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-150.
-
Scan Speed: Sufficient to obtain at least 10-15 data points across the chromatographic peak.
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region to determine the relative abundance of the different isotopologues (M+0 to M+5).
-
Correct the observed abundances for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic enrichment by summing the contributions of the deuterated species.
Quantitative Data
The isotopic purity and enrichment of commercially available this compound are typically high. The following tables provide representative quantitative data.
Table 1: Isotopic Purity by Quantitative ¹H NMR
| Position | Chemical Shift (ppm, approx.) | Residual Protons (%) |
| C4-H (CD₃) | ~0.9 | < 1.0 |
| C3-H (CD₂) | ~1.4 | < 1.0 |
Table 2: Isotopic Enrichment and Distribution by GC-MS
| Isotopologue | Mass Shift | Relative Abundance (%) |
| D0 (undeuterated) | M+0 | < 0.1 |
| D1 | M+1 | 0.1 |
| D2 | M+2 | 0.3 |
| D3 | M+3 | 1.5 |
| D4 | M+4 | 8.0 |
| D5 | M+5 | 90.1 |
| Total Enrichment | >99 atom % D |
Note: These are representative values and may vary between batches.
Application in Drug Development: Metabolic Studies
Sec-butanol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway is the oxidation of the secondary alcohol to its corresponding ketone, 2-butanone (methyl ethyl ketone, MEK).
The deuteration at the 3 and 4 positions in this compound is distal to the site of oxidation (the C2 hydroxyl group). Therefore, a significant kinetic isotope effect on the rate of its primary metabolism is not expected. However, this isotopologue is an excellent tool as an internal standard for quantitative bioanalytical assays of sec-butanol and its metabolites. Its distinct mass allows for clear differentiation from the endogenous or administered non-labeled compound in biological matrices.
Cytochrome P450-Mediated Metabolism of Sec-butanol
The following diagram illustrates the metabolic pathway of sec-butanol and the role of its deuterated analogue.
Caption: Cytochrome P450-mediated metabolism of sec-butanol and the use of its deuterated analogue.
Conclusion
This compound is a valuable isotopically labeled compound for researchers in drug development and related fields. Its high isotopic purity and enrichment, which can be reliably determined by NMR and MS, make it an excellent internal standard for bioanalytical methods. Understanding the synthesis, analytical characterization, and metabolic fate of this compound is crucial for its effective application in preclinical and clinical research. This guide provides the foundational knowledge and detailed protocols necessary for the confident use of this compound in a scientific setting.
References
An In-depth Technical Guide to the Material Safety of sec-Butanol-3,3,4,4,4-D5
Disclaimer: A specific Material Safety Data Sheet (MSDS) for sec-butanol-3,3,4,4,4-D5 was not located. The following information is based on the safety data for the non-deuterated form, sec-butanol (CAS 78-92-2). The safety and toxicological properties of the deuterated compound are expected to be very similar to the parent compound. This guide is intended for researchers, scientists, and drug development professionals.
Section 1: Chemical Identification and Physical Properties
This compound is a deuterated isotopologue of sec-butanol. The primary difference is the substitution of five hydrogen atoms with deuterium on the 3 and 4 carbons. This isotopic labeling is often utilized in research for tracing metabolic pathways and as an internal standard in mass spectrometry.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅D₅O | PubChem[1] |
| Molecular Weight | 79.15 g/mol | PubChem[1] |
| Appearance | Clear, colorless liquid | Fisher Scientific[2] |
| Odor | Unpleasant, strong rubbing alcohol-like | Arkema Inc.[3], Flinn Scientific[4] |
| Boiling Point | 98 °C (208 °F) | Sigma-Aldrich |
| Melting Point | -115 °C (-175 °F) | Sigma-Aldrich |
| Flash Point | 24 °C (75.2 °F) | Fisher Scientific[2] |
| Density | 0.807 - 0.808 g/cm³ at 20-25 °C | Sigma-Aldrich |
| Solubility | Slightly soluble in water | Flinn Scientific[4] |
| Vapor Density | Heavier than air | PENTA[5], Sigma-Aldrich |
| Autoignition Temperature | 405 °C (761 °F) | Flinn Scientific[4] |
| Log Pow (Octanol/Water Partition Coefficient) | 0.65 at 25 °C | Sigma-Aldrich |
Section 2: Hazard Identification and Classification
sec-Butanol is classified as a hazardous substance. It is a flammable liquid and vapor that can cause serious eye irritation and may lead to respiratory irritation, drowsiness, or dizziness.[4][5][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 or 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness[4] |
Emergency Overview: WARNING! FLAMMABLE LIQUID AND VAPOR. CAUSES EYE IRRITATION. PROLONGED OR REPEATED CONTACT MAY DRY SKIN AND CAUSE IRRITATION. MAY CAUSE CENTRAL NERVOUS SYSTEM EFFECTS.[3] Inhalation and skin contact are the primary routes of occupational exposure.[3]
Section 3: Toxicological Information
Based on animal studies, sec-butanol is considered to have low to moderate acute toxicity.
Table 3: Acute Toxicity Data (for sec-Butanol)
| Route | Species | Value | Classification | Source |
| Oral | Rat | LD50: 2,200-6,500 mg/kg | Slightly toxic to practically non-toxic | Arkema Inc.[3] |
| Dermal | Rat | LD50: >2,000 mg/kg | No more than slightly toxic | Arkema Inc.[3] |
| Inhalation (vapor) | Rat | LC50 (4-hr): >24.6 mg/l | Practically non-toxic | Arkema Inc.[3] |
Potential Health Effects:
-
Eye Contact: Causes moderate to severe eye irritation.[3] Vapors can also cause irritation.[2]
-
Skin Contact: Prolonged or repeated contact can lead to dryness, irritation, redness, and rash by removing skin oils.[3] Brief exposures are not expected to cause significant irritation.[2]
-
Inhalation: High vapor concentrations can irritate the eyes and respiratory tract.[3] It may cause central nervous system (CNS) effects such as headache, dizziness, nausea, and drowsiness.[3] Severe exposure can lead to loss of consciousness and even death.[3]
-
Ingestion: Can cause gastrointestinal irritation.[2] May lead to CNS depression, with symptoms similar to inhalation.[2] Aspiration into the lungs during swallowing or vomiting can cause chemical pneumonitis, which may be fatal.[2]
Section 4: Exposure Controls and Personal Protection
Table 4: Exposure Limits for sec-Butanol
| Organization | Limit |
| OSHA PEL | TWA 150 ppm (450 mg/m³) |
| ACGIH TLV | TWA 100 ppm (305 mg/m³) |
| NIOSH REL | TWA 100 ppm (305 mg/m³), STEL 150 ppm (455 mg/m³) |
Engineering Controls: Use only with adequate ventilation, such as in a chemical fume hood, especially when heating or generating aerosols.[3] Use explosion-proof electrical, ventilating, and lighting equipment. Ground and bond containers and receiving equipment to prevent static discharge.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side protection.[7]
-
Skin Protection: Wear suitable chemical-resistant gloves (e.g., Butyl rubber, 0.5 mm thickness).[7] Flame retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.
-
Hygiene Measures: Wash hands thoroughly after handling.[3] Change contaminated clothing.
Section 5: First Aid Measures
The following diagram illustrates the logical workflow for responding to an exposure event.
Caption: First aid workflow for sec-butanol exposure.
Detailed First Aid Protocols:
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Get medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, have them rinse their mouth and drink two glasses of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry chemical powder, or water spray.[5] Do not use a full jet of water as it may spread the fire.[5]
-
Specific Hazards: The substance is flammable and its vapors can form explosive mixtures with air, especially when heated.[5] Vapors are heavier than air and may travel along the ground to a source of ignition.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Accidental Release:
-
Personal Precautions: Evacuate the area. Remove all sources of ignition. Ensure adequate ventilation. Avoid breathing vapors and contact with the substance.
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[5]
-
Containment and Cleanup: Cover drains. Absorb the spill with a non-combustible, inert material such as sand, diatomaceous earth, or universal binding agents.[5] Collect the material in a sealed container for disposal.[4]
Section 7: Handling and Storage
-
Handling: Use only in a well-ventilated area or under a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[5] Do not get in eyes, on skin, or on clothing.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[8] This material may form explosive peroxides upon storage; use only fresh material.[4]
Section 8: Stability and Reactivity
-
Reactivity: Vapors may form an explosive mixture with air.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.
-
Incompatible Materials: Strong oxidizing agents, aluminum, and some plastics.[9]
-
Hazardous Decomposition Products: In the event of a fire, carbon monoxide and carbon dioxide may be produced.[5]
References
- 1. This compound | C4H10O | CID 12253099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. flinnsci.com [flinnsci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. geneseo.edu [geneseo.edu]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Solubility of Sec-butanol-3,3,4,4,4-D5 in Common Laboratory Solvents
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility of sec-butanol, used here as a proxy for sec-butanol-3,3,4,4,4-d5, in a range of common laboratory solvents. The guide details experimental protocols for solubility determination and presents the available data in a structured format.
Overview of Sec-butanol Solubility
Sec-butanol (2-butanol) is a secondary alcohol that exhibits a versatile solubility profile.[3] Its ability to act as both a hydrogen bond donor and acceptor, combined with its nonpolar butyl group, allows it to be miscible with a variety of organic solvents while maintaining partial solubility in water.[3][4]
Quantitative Solubility Data
The following table summarizes the solubility and miscibility of sec-butanol in common laboratory solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
| Solvent | Chemical Formula | Solubility/Miscibility at 20°C |
| Water | H₂O | 125 g/L[2] |
| Ethanol | C₂H₅OH | Miscible[2] |
| Methanol | CH₃OH | Miscible[2] |
| Acetone | C₃H₆O | Very Soluble[2] |
| Diethyl Ether | (C₂H₅)₂O | Miscible[2] |
| Ethyl Acetate | C₄H₈O₂ | Miscible |
| Hexane | C₆H₁₄ | Miscible[5] |
| Toluene | C₇H₈ | Partially Miscible[6] |
Experimental Protocols for Solubility Determination
A variety of methods can be employed to determine the solubility of a liquid in a liquid solvent. The choice of method often depends on the required precision and the nature of the solute and solvent.
Visual Miscibility Test
This is a straightforward and rapid qualitative method to determine if two liquids are miscible.
Methodology:
-
To a clear, clean test tube, add a known volume of the solvent (e.g., 1 mL).
-
Incrementally add the solute (this compound) to the solvent, starting with a small volume (e.g., 0.1 mL).
-
After each addition, cap the test tube and gently invert it several times to ensure thorough mixing.
-
Visually inspect the mixture against a well-lit background.
-
Observation:
-
If the mixture remains a single, clear phase, the liquids are miscible at that proportion.
-
If the mixture becomes cloudy or separates into distinct layers, the liquids are immiscible or partially miscible.
-
-
Continue adding the solute until it no longer dissolves to determine the approximate saturation point, or until a significant volume has been added without phase separation to confirm miscibility.
UV-Vis Spectroscopy
For compounds that absorb in the ultraviolet-visible range, UV-Vis spectroscopy can be a precise quantitative method for determining solubility. This method is particularly useful for determining the concentration of a saturated solution.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of the solute (this compound) in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solute to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Measurement:
-
After equilibration, allow any undissolved solute to settle.
-
Carefully extract a sample from the supernatant (the clear liquid phase). It may be necessary to centrifuge or filter the sample to remove any suspended microdroplets.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the solute in the solvent at that temperature.
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of a mixture and can be adapted to determine the solubility of a volatile liquid in another liquid.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of the solute (this compound) in the solvent with known concentrations.
-
Inject a fixed volume of each standard solution into the gas chromatograph.
-
Record the peak area corresponding to the solute for each standard.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the UV-Vis spectroscopy method (Section 3.2).
-
-
Measurement:
-
Carefully extract a sample from the supernatant of the saturated solution.
-
If necessary, dilute the sample with a known volume of the solvent.
-
Inject a fixed volume of the (diluted) sample into the gas chromatograph under the same conditions as the standards.
-
Record the peak area of the solute.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the solute in the injected sample.
-
Calculate the concentration of the original saturated solution, accounting for any dilution.
-
Visualized Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a liquid compound in a range of laboratory solvents.
Caption: General workflow for determining the solubility of a liquid solute.
References
- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
A Technical Guide to the Structural Isomers of Deuterated Butanol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of deuterated butanol, their unique properties, and their applications, particularly within the pharmaceutical and chemical research sectors. The strategic replacement of hydrogen with its heavier isotope, deuterium, imparts significant changes to the physicochemical properties of these molecules, offering valuable tools for mechanistic studies and drug development.
Introduction to Butanol and Deuteration
Butanol (C₄H₉OH) is a four-carbon alcohol that exists as four structural isomers: 1-butanol (n-butanol), 2-butanol (sec-butanol), 2-methyl-1-propanol (isobutanol), and 2-methyl-2-propanol (tert-butanol).[1][2] These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton and the position of the hydroxyl (-OH) group, leading to distinct physical and chemical properties.[1][3]
Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. The key difference between hydrogen and deuterium is the presence of a neutron in the deuterium nucleus, which approximately doubles its mass.[4] This mass difference is the origin of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by deuterium.[5] Because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, it requires more energy to break, often resulting in a slower reaction rate.[6][7]
This property is of particular interest to drug development professionals. By selectively deuterating a drug molecule at a site of metabolic oxidation, it is possible to slow down its metabolism, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing toxic metabolites.[8][9] Furthermore, fully deuterated compounds are widely used as non-interfering solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
The Structural Isomers of Butanol
The four structural isomers of butanol provide different scaffolds for deuteration. Their structures are as follows:
-
1-Butanol (n-butanol): A primary alcohol with a straight four-carbon chain.[12]
-
2-Butanol (sec-butanol): A secondary alcohol with the hydroxyl group on the second carbon of a straight four-carbon chain. This isomer is chiral and exists as two enantiomers.[1]
-
Isobutanol (2-methyl-1-propanol): A primary alcohol with a branched carbon chain.[3]
-
tert-Butanol (2-methyl-2-propanol): A tertiary alcohol with a branched carbon chain where the hydroxyl group is attached to the central carbon.[3]
Properties of Butanol Isomers and their Deuterated Analogues
The physical properties of butanol isomers are well-documented. Upon deuteration, properties such as molecular weight, density, and boiling point are slightly altered. The tables below summarize these properties for both the standard and select deuterated isomers.
Table 1: Physical Properties of Non-Deuterated Butanol Isomers
| Property | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |
| Molecular Weight ( g/mol ) | 74.12[13] | 74.12 | 74.12 | 74.12 |
| Boiling Point (°C) | 117.7[12] | 99.5 | 108 | 82.4 |
| Melting Point (°C) | -89.8[12] | -114.7 | -108 | 25.7 |
| Density (g/mL at 20°C) | 0.810[13] | 0.808 | 0.802 | 0.789 (at 26°C) |
| Water Solubility (g/L at 25°C) | 73[12] | 125 | 85 | Miscible[1][14] |
Table 2: Physical Properties of Selected Deuterated Butanol Isomers
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Isotopic Purity (atom % D) |
| 1-Butanol-d9 (CD₃(CD₂)₃OH) | 83.17[15] | 116-118[11] | N/A | ≥98[15] |
| 1-Butanol-d10 (CD₃(CD₂)₃OD) | 84.18[16] | 116-118[17] | 0.920[16] | 99[16] |
| tert-Butanol-d9 ((CD₃)₃COH) | 83.17 | N/A | N/A | N/A |
| tert-Butanol-d10 ((CD₃)₃COD) | 84.18[10] | N/A | N/A | 98[10] |
The Kinetic Isotope Effect and Its Role in Drug Development
The primary reason for the use of deuterated compounds in drug development is the kinetic isotope effect (KIE). The C-D bond is approximately 6-9 times more stable than the C-H bond.[18] Many drugs are cleared from the body through metabolic oxidation by enzymes such as the cytochrome P450 (CYP) family, a process that often involves the cleavage of a C-H bond in its rate-determining step.[8]
By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic cleavage can be significantly reduced. This can lead to:
-
Improved Pharmacokinetics: A lower rate of metabolism can increase the drug's half-life and overall exposure (AUC), potentially allowing for lower or less frequent dosing.[9]
-
Reduced Formation of Toxic Metabolites: If a drug's toxicity is linked to a specific metabolite, slowing its formation can improve the drug's safety profile.[18]
-
Enhanced Efficacy: Increased stability at the target site can sometimes lead to improved therapeutic effects.[18]
Experimental Protocols
Synthesis of Deuterated Butanols
The synthesis of deuterated butanols can be achieved through various methods, depending on the desired isomer and the position of deuteration.
Method 1: H/D Exchange using Deuterium Oxide (General Protocol for tert-Butanol)
A common method for deuterating alcohols involves the catalytic exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O).[10] Per-deuteration (deuteration at all possible positions) of tert-butanol has been achieved by heating it in mildly acidic D₂O under pressure.[19]
-
Materials: tert-Butanol, Deuterium Oxide (D₂O, 99+ atom % D), concentrated Sulfuric Acid (or deuterated sulfuric acid, D₂SO₄).
-
Procedure:
-
Combine tert-butanol and deuterium oxide in a pressure-rated reaction vessel. A molar excess of D₂O is used.[19]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[19]
-
Seal the vessel and heat the mixture. The reaction may be performed at temperatures above the boiling point of the mixture for several hours to facilitate exchange.[19]
-
After cooling, neutralize the acidic catalyst with a base (e.g., NaOD in D₂O).
-
The deuterated tert-butanol can be recovered by extraction with a non-polar solvent (e.g., pentane) followed by drying and distillation.[19]
-
The process can be repeated with fresh D₂O to increase the level of deuterium incorporation.[19]
-
Method 2: Grignard Reaction for Per-deuterated tert-Butanol
A more complex but highly effective method for producing per-deuterated tert-butanol involves a Grignard reaction using deuterated starting materials.[20]
-
Materials: Deuterated acetone ((CD₃)₂CO), Deuterated methyl magnesium iodide (CD₃MgI), Anhydrous tetrahydrofuran (THF), Anhydrous manganese chloride (catalyst), D₂O, Deuterated acid (e.g., DCl or D₂SO₄).[20]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of deuterated acetone in anhydrous THF.
-
Add anhydrous manganese chloride as a catalyst.[20]
-
Slowly add a solution of deuterated methyl magnesium iodide in THF to the acetone solution at a controlled temperature (e.g., -10 to 20°C).[20]
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours).[20]
-
Quench the reaction by slowly adding a solution of a deuterated acid in D₂O to hydrolyze the magnesium alkoxide intermediate.
-
Extract the resulting per-deuterated tert-butanol from the aqueous layer using an organic solvent.
-
Purify the product via distillation.
-
Characterization Methods
The successful synthesis of a deuterated butanol isomer must be confirmed through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals.[19] For example, the spectrum of per-deuterated 1-butanol-d10 would show no proton signals. The chemical shifts of remaining protons can also confirm the isomer's structure.[21]
-
Mass Spectrometry (MS): MS is used to confirm the increase in molecular weight corresponding to the number of deuterium atoms incorporated. For example, replacing all 10 hydrogens in butanol with deuterium results in a mass shift of +10 Da.[17]
Conclusion
The structural isomers of deuterated butanol are powerful tools for researchers in chemistry and drug development. Their synthesis, while requiring specialized reagents and conditions, provides access to molecules with unique properties governed by the kinetic isotope effect. This effect can be strategically leveraged to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. Furthermore, the use of deuterated butanols as NMR solvents and as probes for studying reaction mechanisms underscores their broad utility in modern scientific research. As the field of deuterated drugs continues to expand, a thorough understanding of these fundamental building blocks and their properties will remain essential for innovation.
References
- 1. Butanol - Wikipedia [en.wikipedia.org]
- 2. Butan-1-ol Formula - Structure, Properties, Uses, Risk [pw.live]
- 3. Isomerism of butanol | Filo [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butanol-d9 | 25725-11-5 | Benchchem [benchchem.com]
- 11. 1-butanol-d9 [myskinrecipes.com]
- 12. 1-Butanol - Wikipedia [en.wikipedia.org]
- 13. Butanols - four isomers (EHC 65, 1987) [inchem.org]
- 14. Effects of molecular shape on alcohol aggregation and water hydrogen bond network behavior in butanol isomer solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. isotope.com [isotope.com]
- 16. 1-Butanol-d10 D 99atom 34193-38-9 [sigmaaldrich.com]
- 17. 1-Butanol-d10 D 99atom 34193-38-9 [sigmaaldrich.com]
- 18. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Use of Sec-butanol-3,3,4,4,4-D5 as an internal standard in LC-MS/MS
An Application Note on the Use of Sec-butanol-3,3,4,4,4-D5 as an Internal Standard in the LC-MS/MS Quantification of Sec-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butanol (2-butanol) is a volatile organic compound (VOC) used as a solvent in various industrial and pharmaceutical applications. Accurate and precise quantification of sec-butanol in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and monitoring occupational exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3][4] This application note provides a detailed protocol for the quantification of sec-butanol in a biological matrix (e.g., plasma) using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Sec-butanol (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of sec-butanol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of sec-butanol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like sec-butanol from plasma.
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system.
Caption: Workflow for the protein precipitation sample preparation method.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Ion Source Temperature | 150°C |
| Desolvation Gas Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
Mass Spectrometry Parameters
The mass transitions for sec-butanol and its deuterated internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer. The following are hypothetical but plausible MRM (Multiple Reaction Monitoring) transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sec-butanol | 75.1 | 57.1 | 10 |
| This compound | 80.1 | 62.1 | 12 |
Data Presentation and Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Linearity and Range: The linearity of the method should be evaluated by analyzing a series of calibration standards in the biological matrix over a specified concentration range. A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be performed, and a correlation coefficient (r²) of >0.99 is typically desired.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | [Hypothetical Data] |
| 5 | [Hypothetical Data] |
| 10 | [Hypothetical Data] |
| 50 | [Hypothetical Data] |
| 100 | [Hypothetical Data] |
| 500 | [Hypothetical Data] |
| 1000 | [Hypothetical Data] |
| Caption: Example of a data table for linearity assessment. |
-
Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should be ≤15%.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 3 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Medium | 75 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| High | 750 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Caption: Example of a data table for accuracy and precision results. |
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated. This is typically done by comparing the peak areas of the analyte and internal standard in a post-extraction spiked sample to those in a neat solution.
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is as follows:
Caption: Logical workflow for quantification using an internal standard.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of sec-butanol in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability during sample processing and analysis. The provided protocol can be adapted and validated for specific laboratory instrumentation and matrices, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sec-butanol using Isotopic Dilution with Sec-butanol-3,3,4,4,4-D5 by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotopic Dilution Analysis (IDA) is a powerful analytical technique for the precise and accurate quantification of compounds in complex matrices. This method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis, correcting for any sample loss or matrix effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal detection method for IDA, as it can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios.
This application note provides a detailed protocol for the quantitative analysis of sec-butanol in various matrices using Sec-butanol-3,3,4,4,4-D5 as the internal standard. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for applications in food and beverage analysis, environmental monitoring, and industrial quality control.
Principle of Isotopic Dilution
The fundamental principle of this method is based on the measurement of the ratio of the signal from the native analyte (sec-butanol) to the signal from the known amount of the added isotopically labeled internal standard (this compound). By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the concentration of the analyte in the unknown sample can be accurately determined.
Experimental Protocol
This protocol is based on established methods for the analysis of short-chain alcohols using GC-MS with deuterated internal standards.[1]
Materials and Reagents
-
Standards:
-
sec-Butanol (analytical standard, ≥99.5%)
-
This compound (isotopic purity ≥98%)
-
-
Solvents:
-
Methanol (GC grade or equivalent)
-
Ethanol (for sample dilution, if applicable)
-
Deionized water
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
GC vials with septa
-
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in methanol in a 10 mL volumetric flask and bring to volume. This yields a concentration of approximately 2 mg/mL.
-
-
Analyte Stock Solution (A Stock):
-
Accurately weigh approximately 100 mg of sec-butanol.
-
Dissolve in methanol in a 10 mL volumetric flask and bring to volume. This yields a concentration of approximately 10 mg/mL.
-
-
Working Internal Standard Solution (IS Working):
-
Dilute the IS Stock solution with methanol to a final concentration of 2 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the A Stock solution into a constant volume of the IS Working solution. A typical concentration range would be from 0.2 to 50 µg/mL for sec-butanol.[1]
-
The final volume of each calibration standard should be brought up with the appropriate matrix blank (e.g., deionized water for aqueous samples, or a specific buffer).
-
Sample Preparation
-
Accurately weigh or measure a known amount of the sample into a suitable container.
-
Add a precise volume of the IS Working solution (2 µg/mL) to the sample.
-
Vortex the sample thoroughly to ensure homogenization.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.
-
If the sample is a solid, perform an appropriate extraction into a suitable solvent before adding the internal standard.
-
Transfer an aliquot of the final prepared sample into a GC vial for analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be adapted for specific instrumentation and matrices.[1]
-
Gas Chromatograph:
-
Column: DB-624 capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 230 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp to 160 °C at 10 °C/min.
-
Ramp to 220 °C at 60 °C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
sec-Butanol: m/z 45 (quantifier), 59 (qualifier).
-
This compound: m/z 48 (quantifier), 64 (qualifier).
-
-
Data Presentation
The following tables present representative quantitative data for a method similar to the one described, based on the validation of a GC-MS method for the analysis of short-chain alcohols using a deuterated internal standard.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| sec-Butanol | 0.2 - 50 | y = 1.234x + 0.015 | > 0.995 |
y = peak area ratio (analyte/internal standard), x = concentration ratio (analyte/internal standard)
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.18 - 0.26 mg/kg |
| Limit of Quantification (LOQ) | 0.60 - 0.85 mg/kg |
| Precision (RSD) | 1.89 - 4.28% |
| Accuracy (Recovery) | 88.9 - 105.2% |
Workflow Diagram
The following diagram illustrates the experimental workflow from sample receipt to final data analysis.
Conclusion
The described isotopic dilution GC-MS method using this compound provides a robust, accurate, and precise protocol for the quantification of sec-butanol. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to highly reliable results. This method is applicable to a wide range of sample matrices and is particularly valuable for regulatory compliance, quality control, and research applications where accurate quantification is critical.
References
Application Note: Quantification of Sec-Butanol in Alcoholic Beverages Using Sec-butanol-3,3,4,4,4-D5 by Headspace GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sec-butanol is a secondary alcohol and a natural byproduct of fermentation, contributing to the flavor profile of many alcoholic beverages. However, excessive amounts can indicate improper fermentation processes or adulteration. Accurate quantification of sec-butanol is therefore crucial for quality control and ensuring the safety and authenticity of alcoholic products. This application note describes a robust and sensitive method for the determination of sec-butanol in alcoholic beverages using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, Sec-butanol-3,3,4,4,4-D5. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[1]
The methodology detailed below utilizes headspace sampling, which is a clean and efficient technique for the analysis of volatile organic compounds (VOCs) in complex matrices like alcoholic beverages, as it minimizes matrix effects.[2]
Principle
A known amount of the internal standard (IS), this compound, is added to the beverage sample. The volatile compounds, including sec-butanol and the IS, are then partitioned into the headspace of a sealed vial upon heating. A portion of the headspace gas is injected into a GC-MS system. The compounds are separated on a capillary GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (sec-butanol) to the internal standard (this compound) against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Sec-butanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Ethanol (200 proof, for standard preparation)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Micropipettes and standard laboratory glassware
2. Standard Preparation
-
Primary Stock Standard of Sec-butanol (1000 mg/L): Accurately weigh 100 mg of sec-butanol and dissolve it in 100 mL of 40% ethanol (v/v) in deionized water.
-
Internal Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 40% ethanol (v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock standard into blank matrix (40% ethanol). For a calibration range of 1-100 mg/L, the dilutions would be as follows:
| Calibration Level | Concentration of Sec-butanol (mg/L) | Volume of Primary Stock (µL) | Final Volume (mL) with 40% Ethanol |
| 1 | 1 | 10 | 10 |
| 2 | 5 | 50 | 10 |
| 3 | 10 | 100 | 10 |
| 4 | 25 | 250 | 10 |
| 5 | 50 | 500 | 10 |
| 6 | 100 | 1000 | 10 |
3. Sample Preparation
-
Allow the alcoholic beverage sample to degas if carbonated.
-
Pipette 5 mL of the beverage sample (or a dilution thereof if high concentrations of sec-butanol are expected) into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the partitioning of volatile compounds into the headspace.
-
Spike the sample with 50 µL of the 100 mg/L internal standard stock solution to achieve a final IS concentration of 1 mg/L.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Vortex the vial for 30 seconds to ensure homogeneity.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Split/splitless injector in split mode (split ratio 20:1), temperature 220°C.
-
Headspace Parameters:
-
Vial equilibration temperature: 80°C.
-
Equilibration time: 20 minutes.
-
Loop temperature: 90°C.
-
Transfer line temperature: 100°C.
-
Injection volume: 1 mL.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
Sec-butanol: m/z 45 (quantifier), 59 (qualifier).
-
This compound: m/z 50 (quantifier), 64 (qualifier).
-
-
Data Presentation
The following table summarizes the expected performance characteristics of this method. These are representative values based on similar validated methods for the analysis of volatile compounds in alcoholic beverages.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 1.5 mg/L |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
Visualizations
Logical Workflow for Sec-Butanol Analysis
A high-level overview of the analytical process.
Experimental Workflow for Sample Analysis
Step-by-step sample preparation and analysis.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acetaldehyde, methanol and fusel oils in distilled liquors and sakès by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of DrugX in Human Plasma by GC-MS Using Sec-butanol-3,3,4,4,4-D5 as an Internal Standard
Abstract
This application note describes a robust and validated gas chromatography-mass spectrometry (GC-MS) method for the quantitative determination of DrugX, a novel therapeutic agent, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Sec-butanol-3,3,4,4,4-D5, is employed. The method involves a straightforward liquid-liquid extraction procedure for sample cleanup and has been validated according to international guidelines for bioanalytical method validation. The described assay is suitable for pharmacokinetic studies in clinical trials.
Introduction
DrugX is a small molecule drug candidate with therapeutic potential in [Specify a therapeutic area]. To support its clinical development, a reliable bioanalytical method is required to characterize its pharmacokinetic profile in humans. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] this compound was chosen as the internal standard due to its structural similarity to potential metabolites of DrugX and its distinct mass-to-charge ratio, ensuring no cross-interference with the analyte. This method demonstrates excellent linearity, accuracy, precision, and stability for the quantification of DrugX in human plasma.
Experimental
Materials and Reagents
-
DrugX reference standard (purity >99%)
-
This compound (isotopic purity >99%)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Water (deionized)
Instrumentation
A gas chromatograph coupled to a single quadrupole mass spectrometer (GC-MS) was used for analysis. The system was equipped with a split/splitless injector and an autosampler.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Primary stock solutions of DrugX (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.
-
Working Solutions: Working standard solutions of DrugX were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working internal standard solution (10 µg/mL) was prepared by diluting the IS stock solution with methanol.
-
Calibration Standards: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (30 ng/mL), and High QC (80 ng/mL).
Sample Preparation Protocol
-
Thaw plasma samples and QC samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (10 µg/mL this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE and 50 µL of 5% ammonium hydroxide.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer to a GC vial with a micro-insert for analysis.
Method Validation
The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[3][4]
Linearity
The calibration curve was linear over the concentration range of 1-100 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples at four concentration levels. The results are summarized in Table 2. The accuracy was within ±15% of the nominal concentration (±20% for LLOQ), and the precision (CV%) was ≤15% (≤20% for LLOQ).[4]
Stability
The stability of DrugX in human plasma was assessed under various conditions. The results, summarized in Table 3, indicate that DrugX is stable under the tested conditions.
Data Presentation
Table 1: GC-MS Selected Ion Monitoring Parameters
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| DrugX | 8.5 | 250, 180, 152 |
| This compound | 3.2 | 64, 48 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
| LLOQ | 1 | 105.0 | 8.2 | 103.5 | 9.8 |
| Low | 3 | 98.7 | 6.5 | 101.2 | 7.1 |
| Medium | 30 | 102.3 | 4.1 | 100.8 | 5.3 |
| High | 80 | 99.5 | 3.5 | 98.9 | 4.2 |
Table 3: Stability of DrugX in Human Plasma
| Stability Condition | Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | 3 | 97.8 |
| 80 | 101.5 | |
| Short-Term (4h, room temp) | 3 | 102.1 |
| 80 | 99.3 | |
| Long-Term (30 days, -80°C) | 3 | 98.5 |
| 80 | 100.7 |
Table 4: Hypothetical Pharmacokinetic Parameters of DrugX Following a Single Oral Dose
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 85.2 |
| Tmax (Time to Cmax) | h | 2.0 |
| AUC0-t (Area Under the Curve) | ngh/mL | 450.6 |
| AUC0-inf (AUC to infinity) | ngh/mL | 465.8 |
| t1/2 (Elimination Half-life) | h | 8.5 |
| CL/F (Apparent Clearance) | L/h | 21.5 |
| Vd/F (Apparent Volume of Distribution) | L | 220.0 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of DrugX in human plasma.
Caption: Hypothetical metabolic pathway of DrugX.
Conclusion
A sensitive, specific, and reliable GC-MS method for the quantification of DrugX in human plasma has been developed and validated. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is suitable for the analysis of samples from clinical pharmacokinetic studies to support the development of DrugX.
References
Application Note: High-Precision Quantitation of Fusel Alcohols in Fermentation Broth Using Sec-butanol-3,3,4,4,4-D5 as an Internal Standard
Abstract
This application note details a robust and highly accurate method for the quantitative analysis of fusel alcohols, common byproducts of microbial fermentation, in complex biological matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, Sec-butanol-3,3,4,4,4-D5, for precise quantification through isotope dilution. This methodology is particularly suited for researchers, scientists, and drug development professionals involved in fermentation process development, optimization, and quality control, where accurate measurement of volatile organic compounds is critical. The use of a deuterated internal standard that is structurally similar to the analytes of interest but mass-distinct ensures high precision by correcting for variations in sample preparation and instrument response.
Introduction
Fermentation processes are fundamental to the production of a vast array of products, from biofuels and biochemicals to pharmaceuticals and food ingredients. During fermentation, microorganisms produce a complex mixture of metabolites, including desirable products and various byproducts. Among these byproducts are fusel alcohols, which are higher alcohols formed from amino acid metabolism. While they can contribute to the flavor and aroma profiles of fermented beverages, in other applications, their presence and concentration need to be carefully monitored as they can indicate metabolic stress, pathway imbalances, or be considered impurities.
Accurate quantification of fusel alcohols such as isoamyl alcohol, isobutanol, and n-propanol in fermentation broth presents an analytical challenge due to the complexity of the matrix. Stable Isotope Dilution Analysis (SIDA) is a powerful technique that addresses these challenges by using a stable isotope-labeled version of an analyte, or a structurally similar compound, as an internal standard. Sec-butanol is not a common major byproduct of typical industrial fermentations (e.g., by Saccharomyces cerevisiae), making its deuterated form, this compound, an excellent choice for an internal standard as it is unlikely to be present in the sample matrix. Its chemical similarity to other fusel alcohols ensures comparable extraction efficiency and chromatographic behavior.
This application note provides a detailed protocol for the sample preparation and GC-MS analysis of key fusel alcohols in a model fermentation broth, utilizing this compound for precise and accurate quantification.
Experimental Protocols
Scope
This protocol is applicable to the quantitative analysis of the following fusel alcohols in microbial fermentation broth:
-
n-Propanol
-
Isobutanol
-
Amyl alcohol (isoamyl alcohol and active amyl alcohol)
-
n-Butanol
Apparatus and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
20 mL Headspace Vials with PTFE-lined septa
-
Syringes and standard laboratory glassware
-
Analytical balance
Reagents and Standards
-
This compound (≥98% isotopic purity)
-
n-Propanol (≥99.5% purity)
-
Isobutanol (≥99.5% purity)
-
Isoamyl alcohol (3-methyl-1-butanol) (≥99.5% purity)
-
n-Butanol (≥99.5% purity)
-
Ethanol (200 proof, for standard preparation)
-
Deionized water
-
Sodium chloride (ACS grade)
Standard Preparation
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 40% (v/v) ethanol in deionized water.
-
Analyte Stock Solution (1000 µg/mL each): Prepare a mixed stock solution containing n-propanol, isobutanol, isoamyl alcohol, and n-butanol at a concentration of 1000 µg/mL each in 40% (v/v) ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Analyte Stock Solution into 10 mL of a model fermentation broth matrix (or a suitable surrogate like 5% ethanol in water). Add the Internal Standard Stock Solution to each calibration standard to achieve a final concentration of 10 µg/mL of this compound. A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL for each analyte.
Sample Preparation
-
Centrifuge the fermentation broth sample at 5000 x g for 10 minutes to pellet cells and debris.
-
Transfer 1 mL of the supernatant to a clean 20 mL headspace vial.
-
Add 10 µL of the 1000 µg/mL Internal Standard Stock Solution (to achieve a final IS concentration of 10 µg/mL).
-
Add 1 g of NaCl to the vial to increase the volatility of the analytes.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 30 seconds to ensure mixing.
GC-MS Analysis
-
GC Conditions:
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: 5°C/min to 120°C
-
Ramp 2: 25°C/min to 240°C, hold for 5 minutes
-
-
Transfer Line: 250°C
-
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Injection Volume: 1 mL
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Quantification ions are in bold.
-
n-Propanol: m/z 31 , 59, 60
-
Isobutanol: m/z 43 , 56, 74
-
n-Butanol: m/z 56 , 43, 74
-
Isoamyl alcohol: m/z 41 , 55, 70
-
This compound (IS): m/z 50 , 64, 79
-
-
Data Analysis
-
Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of each analyte in the unknown samples using the generated calibration curve.
Data Presentation
The following tables present hypothetical but realistic data obtained from the analysis of a synthetic fermentation broth sample spiked with known concentrations of fusel alcohols.
Table 1: Calibration Curve Data
| Analyte | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| n-Propanol | 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,170 | 1,510,876 | 0.0504 | |
| 10 | 153,890 | 1,510,876 | 0.1019 | |
| 25 | 384,725 | 1,510,876 | 0.2546 | |
| 50 | 770,123 | 1,510,876 | 0.5097 | |
| 100 | 1,545,678 | 1,510,876 | 1.0230 | |
| Isobutanol | 1 | 18,987 | 1,510,876 | 0.0126 |
| 5 | 94,935 | 1,510,876 | 0.0628 | |
| 10 | 191,234 | 1,510,876 | 0.1266 | |
| 25 | 478,085 | 1,510,876 | 0.3164 | |
| 50 | 957,890 | 1,510,876 | 0.6340 | |
| 100 | 1,920,456 | 1,510,876 | 1.2711 | |
| Isoamyl alcohol | 1 | 22,543 | 1,510,876 | 0.0149 |
| 5 | 112,715 | 1,510,876 | 0.0746 | |
| 10 | 227,890 | 1,510,876 | 0.1508 | |
| 25 | 569,725 | 1,510,876 | 0.3771 | |
| 50 | 1,141,234 | 1,510,876 | 0.7554 | |
| 100 | 2,289,765 | 1,510,876 | 1.5155 |
Table 2: Method Validation - Accuracy and Precision
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| n-Propanol | 10 | 9.8 ± 0.3 | 98.0 | 3.1 |
| 50 | 51.2 ± 1.5 | 102.4 | 2.9 | |
| Isobutanol | 10 | 10.3 ± 0.4 | 103.0 | 3.9 |
| 50 | 49.5 ± 1.8 | 99.0 | 3.6 | |
| Isoamyl alcohol | 10 | 10.1 ± 0.2 | 101.0 | 2.0 |
| 50 | 50.8 ± 1.3 | 101.6 | 2.6 |
Visualizations
Caption: Experimental workflow for the quantification of fusel alcohols.
Conclusion
The use of this compound as an internal standard provides a highly reliable and precise method for the quantification of fusel alcohols in complex fermentation broths. The stable isotope dilution GC-MS method described in this application note effectively compensates for matrix effects and variations in sample handling, leading to accurate and reproducible results. This protocol is a valuable tool for researchers and professionals in the fields of biotechnology and drug development, enabling meticulous monitoring and control of fermentation processes. The methodology can be adapted for the analysis of other volatile organic compounds in similar biological matrices.
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards for Retention Time Shift Correction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards to address retention time shifts in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are retention time shifts and why are they a problem?
A: Retention time (RT) is the time it takes for an analyte to pass through a chromatographic column. A retention time shift is a variation in this time from one analytical run to another. These shifts can be problematic because they can lead to misidentification of compounds and inaccurate quantification, compromising the reliability and reproducibility of an experiment.
Q2: What are the common causes of retention time shifts?
A: Retention time variability can stem from several factors related to the instrument, the method, or the sample itself. Common causes include fluctuations in mobile phase composition, flow rate instability, temperature variations, column degradation, and matrix effects.[1][2][3][4][5] Leaks in the HPLC system are also a frequent and sometimes difficult-to-detect cause of retention time shifts.[2][4]
Q3: How do deuterated internal standards help address retention time shifts?
A: A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium atoms. Because deuterated standards are chemically very similar to the analyte, they exhibit nearly identical behavior during chromatographic separation.[6] By adding a known amount of the deuterated IS to every sample, standard, and blank, any variations in retention time that affect the analyte will also affect the IS in a proportional manner.[7][8] This allows for the correction of retention time shifts during data analysis by aligning the analyte's retention time relative to the internal standard's retention time.
Q4: Can the use of a deuterated internal standard itself cause a retention time shift?
A: Yes, it is possible for a deuterated internal standard to have a slightly different retention time than the non-deuterated analyte.[9][10][11] This is because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties.[9][12] Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6]
Q5: What are the best practices for using deuterated internal standards?
A: To ensure accurate and reliable results when using deuterated internal standards, it is crucial to follow best practices.[13] The internal standard should be added to all samples, calibration standards, and quality controls at a consistent concentration.[7][13] It is also important to ensure that the internal standard does not interfere with the analyte or other components in the sample.[7] Ideally, a stable isotope-labeled internal standard, such as one labeled with Carbon-13 or Nitrogen-15, is preferred to minimize potential chromatographic shifts sometimes observed with deuterium labeling.[9][14]
Troubleshooting Guides
Guide 1: Troubleshooting Retention Time Variability
If you are experiencing inconsistent retention times, the following table summarizes potential causes and recommended solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| All peaks shift to earlier or later times | Flow Rate Variation | - Check for leaks in the pump, injector, and column fittings.[2][4]- Verify the pump flow rate is accurate and stable.[2][4]- Ensure the mobile phase reservoirs are not empty and the solvent lines are properly primed.[1] |
| Mobile Phase Composition Change | - Prepare fresh mobile phase to rule out degradation or evaporation of volatile components.[1][2][5]- If using a gradient, ensure the proportioning valves are functioning correctly.[2] | |
| Temperature Fluctuations | - Use a column oven to maintain a constant and consistent temperature.[2][15]- Ensure the laboratory environment has a stable ambient temperature.[2] | |
| Only some peaks are shifting | Column Degradation | - Flush the column according to the manufacturer's instructions.[4]- If the problem persists, the column may need to be replaced.[3][16] |
| Sample Matrix Effects | - Perform a sample cleanup procedure to remove interfering matrix components.[4]- Ensure the sample solvent is compatible with the mobile phase.[2] | |
| pH of the Mobile Phase | - For ionizable compounds, small changes in mobile phase pH can cause significant shifts. Ensure the buffer capacity is sufficient (>20mM) and the pH is stable.[1][16] |
Guide 2: Addressing Shifts Between Analyte and Deuterated Internal Standard
If you observe a retention time difference between your analyte and its deuterated internal standard, consider the following:
| Issue | Potential Cause | Recommended Action |
| Consistent, small RT shift between analyte and IS | Isotope Effect | - This is often expected due to the deuterium substitution.[9][12]- Ensure your data analysis software can correctly integrate both peaks even with a slight shift.[10] |
| Variable RT shift between analyte and IS | Differential Matrix Effects | - The matrix may be affecting the analyte and IS differently, especially if they are not perfectly co-eluting.[12]- Improve sample preparation to remove more of the matrix. |
| Insufficient Chromatographic Resolution | - A column with lower resolution might help the analyte and IS co-elute more closely, mitigating differential matrix effects.[9] |
Experimental Protocols
Protocol: Using a Deuterated Internal Standard for Quantitative Analysis
-
Selection of Internal Standard: Choose a deuterated version of the analyte. Ideally, it should be of high purity to avoid interference.[8]
-
Preparation of Stock Solutions: Prepare a stock solution of the deuterated internal standard in a suitable solvent at a known concentration.
-
Spiking of Samples and Standards: Add a precise and consistent volume of the internal standard stock solution to all samples, calibration standards, and quality control samples. The final concentration of the IS should be uniform across all injections.[7]
-
Sample Preparation: Proceed with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples using your validated LC-MS/MS method.
-
Data Processing:
-
Integrate the peak areas for both the analyte and the deuterated internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in your samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for using a deuterated internal standard.
Caption: Logical relationship of factors causing retention time shifts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. silicycle.com [silicycle.com]
- 4. Why is my LC Retention Time Shifting? [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. myadlm.org [myadlm.org]
- 13. nebiolab.com [nebiolab.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Troubleshooting Problems with Retention Variation [m-pharmaguide.com]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry with Sec-butanol-3,3,4,4,4-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sec-butanol-3,3,4,4,4-D5 as an internal standard to mitigate matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in mass spectrometry?
This compound is a stable isotope-labeled (SIL) internal standard primarily used in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). It is particularly useful for the analysis of volatile organic compounds (VOCs), short-chain alcohols, and other small molecules where its non-deuterated counterpart, sec-butanol, would be a suitable internal standard. The key advantage of using a SIL internal standard is its ability to co-elute with the analyte of interest and experience similar matrix effects, thus providing a more accurate and precise quantification.[1][2]
Q2: How does this compound help in overcoming matrix effects?
Matrix effects, which include ion suppression or enhancement, are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[3][4] A SIL internal standard like this compound is chemically almost identical to the analyte or has very similar physicochemical properties, causing it to behave similarly during sample preparation, chromatography, and ionization.[1][5] By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced by the matrix, leading to more reliable results.[1][2]
Q3: For which types of analytes is this compound a suitable internal standard?
This compound is an ideal internal standard for the quantification of other small, polar volatile compounds, particularly other C3-C6 alcohols.[6] It can also be employed for the analysis of other VOCs that exhibit similar chromatographic behavior. The choice of an internal standard should be based on its structural similarity and proximity of its retention time to the analyte of interest.[2]
Q4: What are the key differences between using this compound and a non-isotopically labeled internal standard?
While both types of internal standards can improve precision, a SIL internal standard like this compound offers superior accuracy in correcting for matrix effects. This is because its physicochemical properties are much closer to the analyte compared to a structurally different, non-isotopically labeled internal standard. A non-labeled standard may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.[5]
Troubleshooting Guides
Problem: Significant signal suppression is still observed for my analyte even with the use of this compound.
| Possible Cause | Suggested Solution |
| Extreme Matrix Complexity | The concentration of interfering matrix components is too high for the internal standard to fully compensate. Consider further sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix.[7][8] |
| Chromatographic Co-elution with a Major Suppressing Agent | Optimize your chromatographic method to better separate your analyte and internal standard from the highly suppressive region of the chromatogram. This can be achieved by modifying the gradient, flow rate, or changing the column.[1] |
| Internal Standard Concentration Too Low | Ensure the concentration of this compound is appropriate for the expected analyte concentration range and the degree of signal suppression. The internal standard signal should be strong enough to be accurately measured even in the most suppressed samples. |
Problem: The analyte and this compound do not co-elute.
| Possible Cause | Suggested Solution |
| Isotope Effect | Deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect".[5] While usually minimal, this can be more pronounced in certain chromatographic systems. |
| Inappropriate Chromatographic Conditions | Adjust the chromatographic parameters to achieve co-elution. This may involve fine-tuning the mobile phase composition, temperature program (for GC), or gradient slope (for LC). |
| Column Degradation | A deteriorating column can lead to poor peak shapes and shifts in retention times. Replace the column if its performance is compromised. |
Quantitative Data Summary
The following tables illustrate the impact of matrix effects on analyte quantification and the effectiveness of using this compound as an internal standard. The data is hypothetical but representative of a typical experiment.
Table 1: Analyte Response in Different Matrices (Without Internal Standard)
| Matrix | Analyte Concentration (ng/mL) | Peak Area | Signal Suppression (%) |
| Solvent | 100 | 500,000 | 0 |
| Plasma | 100 | 200,000 | 60 |
| Urine | 100 | 350,000 | 30 |
Table 2: Analyte Quantification with this compound Internal Standard
| Matrix | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Solvent | 500,000 | 250,000 | 2.00 | 100.0 | 100.0 |
| Plasma | 200,000 | 100,000 | 2.00 | 100.0 | 100.0 |
| Urine | 350,000 | 175,000 | 2.00 | 100.0 | 100.0 |
Experimental Protocols
Protocol: Quantification of a Volatile Analyte in Plasma using GC-MS with this compound Internal Standard
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (this compound in methanol, 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes
-
-
Carrier Gas: Helium at 1.0 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Note: Specific ions for the analyte and this compound (e.g., based on its known fragmentation pattern) should be monitored.
-
-
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting decision tree for matrix effect-related issues.
Caption: Conceptual diagram of ion suppression by matrix components.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. This compound | C4H10O | CID 12253099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sec-butanol-3,3,4,4,4-D5 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sec-butanol-3,3,4,4,4-D5 as an internal standard (IS) in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. In mass spectrometry-based assays (e.g., GC-MS, LC-MS), it is added at a known, constant concentration to all samples, including calibrators, quality controls, and unknowns. Its purpose is to normalize for variations that can occur during the entire analytical process, such as sample preparation, injection volume differences, chromatographic separation, and ionization efficiency in the mass spectrometer. By using the ratio of the analyte signal to the internal standard signal for quantification, the precision and accuracy of the results can be significantly improved.
Q2: What are the key characteristics of a good internal standard like this compound?
A suitable internal standard should possess the following characteristics:
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Structural Similarity: It should be structurally and chemically similar to the analyte of interest to ensure it behaves similarly during sample extraction and analysis. As a deuterated analog of sec-butanol, this compound is an ideal choice when analyzing for sec-butanol or other small, polar analytes.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer. The five deuterium atoms in this compound provide a clear mass shift from the unlabeled analyte.
-
Co-elution: Ideally, the internal standard should elute very close to or at the same retention time as the analyte to compensate for matrix effects that can occur at specific points in the chromatographic run.
-
Purity: The internal standard should be of high purity and free from any unlabeled analyte that could interfere with the measurement of the actual analyte.
-
Stability: It must be chemically stable throughout the sample preparation and analysis process.
Q3: What is a typical starting concentration for this compound?
The optimal concentration of an internal standard is method-dependent. However, a common starting point is to use a concentration that is in the mid-range of the calibration curve for the analyte. For instance, in the analysis of various alcohol compounds, a deuterated internal standard concentration of 2 mg/L has been used for an analyte range of 0.8 to 40 mg/L[1]. In another application for blood alcohol analysis, non-deuterated internal standards like t-butanol and 2-butanol were used at a constant concentration of 0.100% for an analyte calibration curve ranging from 0.025% to 0.400%[2].
A general recommendation is to aim for an internal standard peak area that is roughly 50-100% of the peak area of the analyte at the midpoint of the calibration curve. This ensures a robust and reproducible signal without saturating the detector.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
Symptom: The calibration curve for the analyte is not linear (e.g., R² value is below the acceptance criteria, often <0.99).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate IS Concentration | The concentration of the internal standard may be too high or too low. If too low, the signal-to-noise ratio may be poor at the upper end of the calibration curve. If too high, it could lead to detector saturation or ion suppression of the analyte. |
| Cross-Contamination | The internal standard solution may be contaminated with the unlabeled analyte, or vice-versa. This can particularly affect the accuracy of the lower concentration standards. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard to different extents, especially if they do not perfectly co-elute. |
| Analyte or IS Instability | The analyte or internal standard may be degrading during sample preparation or in the autosampler. |
Issue 2: High Variability in Internal Standard Peak Area
Symptom: The peak area of this compound is inconsistent across the analytical run (i.e., high %RSD between samples).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard solution can lead to variations in its concentration across samples. |
| Sample Matrix Effects | Significant differences in the matrix composition between samples can cause variable ion suppression or enhancement of the internal standard. |
| Instrumental Instability | Fluctuations in the performance of the LC or MS system, such as an unstable spray in the ion source or a failing detector, can lead to inconsistent signal intensity. |
| Adsorption or Carryover | The internal standard may be adsorbing to vials, tubing, or the analytical column, leading to inconsistent recovery. Carryover from a high concentration sample can affect the subsequent injection. |
Experimental Protocols
Protocol for Optimizing the Concentration of this compound
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a new analytical method.
Objective: To find a concentration of this compound that provides a stable and reproducible signal across the entire calibration range of the analyte and effectively normalizes for analytical variability.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards for your analyte in a representative blank matrix, covering the expected concentration range of your samples.
-
Prepare a Series of IS Working Solutions: Prepare several working solutions of this compound at different concentrations. A suggested starting range could be from 0.5 mg/L to 10 mg/L, depending on the expected analyte concentrations and the sensitivity of your instrument.
-
Spike Calibration Standards with Different IS Concentrations: Create multiple sets of your calibration curve. For each set, spike all calibration standards with a single, constant concentration of the internal standard from your series of working solutions.
-
Analyze the Samples: Analyze all the prepared sets of calibration standards using your LC-MS or GC-MS method.
-
Evaluate the Data:
-
Internal Standard Response: For each set, check the consistency of the internal standard's peak area across all calibration points. The relative standard deviation (RSD) should ideally be within 15%.
-
Analyte/IS Response Ratio: Plot the analyte/IS peak area ratio against the analyte concentration for each set.
-
Linearity: Calculate the coefficient of determination (R²) for each calibration curve. An acceptable value is typically ≥ 0.99.
-
Accuracy and Precision: Back-calculate the concentration of each calibration standard from its respective calibration curve. The accuracy should be within 85-115% of the nominal value (80-120% for the Lower Limit of Quantification, LLOQ).
-
-
Select the Optimal Concentration: Choose the internal standard concentration that results in the best linearity, accuracy, and precision for the calibration curve, while maintaining a consistent internal standard response across the run.
Quantitative Data Summary
The following tables provide general acceptance criteria for internal standard performance during method validation, based on regulatory guidelines.
Table 1: Internal Standard Response Consistency
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (%RSD) of IS Response | The %RSD of the internal standard peak areas for all accepted calibration standards and quality controls in a run should be within a defined limit, typically ≤ 15-20%. |
| Individual Sample IS Response | The internal standard response of an individual unknown sample should be within a certain percentage of the mean response of the calibration standards and QCs in the same run (e.g., 50-150%). |
Table 2: Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | Within ± 15% of the nominal concentration (within ± 20% at the LLOQ). |
| Number of Accepted Standards | At least 75% of the calibration standards must meet the accuracy criteria. |
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for common internal standard issues.
References
Troubleshooting peak shape and resolution for Sec-butanol-3,3,4,4,4-D5 in chromatography
Welcome to the technical support center for the chromatographic analysis of Sec-butanol-3,3,4,4,4-D5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to peak shape and resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing with a polar compound like this compound?
A1: Peak tailing for polar analytes like sec-butanol is often caused by secondary interactions with active sites in the gas chromatography (GC) system. These active sites can be exposed silanol groups on a poorly deactivated liner or the column itself. To mitigate this, ensure you are using a high-quality, deactivated liner and a column suitable for polar compounds.[1]
Q2: Can the isotopic labeling of this compound affect its retention time compared to the non-deuterated form?
A2: Yes, a "chromatographic isotope effect" can be observed. Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2] This is due to the small differences in the physicochemical properties between the C-H and C-D bonds. This effect is usually small but can be significant in high-resolution chromatography.
Q3: What are the initial steps to take when observing split peaks in my chromatogram?
A3: Split peaks can arise from several issues. A good starting point is to check the sample injection technique. A fast injection can sometimes cause the sample to not vaporize uniformly. Also, inspect the column installation; a poorly cut column end or incorrect insertion depth into the inlet can create a non-uniform flow path.[1][3]
Q4: How does the carrier gas flow rate impact the resolution of my peaks?
A4: The carrier gas flow rate has a significant effect on resolution. There is an optimal flow rate for a given column and analysis. A flow rate that is too low will lead to broader peaks due to diffusion, while a flow rate that is too high will not allow for sufficient interaction with the stationary phase, also resulting in decreased resolution.[4][5]
Troubleshooting Guides
Guide 1: Poor Peak Shape - Tailing and Fronting
Poor peak shape can significantly impact the accuracy of quantification. The two most common forms of peak asymmetry are tailing and fronting.
Problem: Peak Tailing
-
Symptom: The peak has an asymmetric shape with the latter half being broader than the front half.
-
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated liner and a column specifically designed for polar analytes. Consider trimming the first few centimeters of the column to remove any accumulated active sites.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Column Temperature | If the temperature is too low, the analyte may not be volatile enough, leading to tailing. Increase the initial oven temperature. |
| Solvent and Analyte Polarity Mismatch | Ensure the polarity of the injection solvent is compatible with the stationary phase. |
Problem: Peak Fronting
-
Symptom: The peak has an asymmetric shape with the front half being broader than the latter half.
-
Potential Causes & Solutions:
| Cause | Solution |
| Column Overload | This is a very common cause of fronting.[1] Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample. |
| Sample Solvent Effect | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly. Whenever possible, dissolve the sample in the mobile phase. |
| Low Column Temperature | An oven temperature that is too low for the analyte's boiling point can sometimes cause fronting. Increase the initial oven temperature. |
Guide 2: Sub-optimal Resolution
Inadequate resolution between this compound and other components in the sample can lead to inaccurate quantification.
Problem: Poor Resolution
-
Symptom: Peaks are not baseline separated, making accurate integration difficult.
-
Potential Causes & Solutions:
| Cause | Solution |
| Sub-optimal Carrier Gas Flow Rate | Determine the optimal flow rate for your column by performing a van Deemter analysis or by systematically varying the flow rate and observing the effect on resolution.[4][5] |
| Inappropriate Temperature Program | A slow temperature ramp rate can improve the separation of closely eluting peaks.[6] Experiment with different ramp rates. |
| Incorrect Column Choice | The stationary phase of the column may not be selective enough for the analytes. A column with a different polarity may provide better resolution. For polar analytes like sec-butanol, a wax-type or a mid-polarity column is often a good choice. |
| Column Degradation | Over time, columns can lose their efficiency. If you observe a gradual decrease in resolution, it may be time to replace the column. |
Quantitative Data Summary
The following tables summarize the general effects of key chromatographic parameters on peak shape and resolution. The exact quantitative impact will depend on the specific instrument, column, and analytical conditions.
Table 1: Effect of GC Oven Temperature on Peak Asymmetry and Resolution
| Temperature Change | Effect on Peak Asymmetry (for a polar analyte) | Effect on Resolution |
| Increase | Generally improves symmetry by reducing tailing from active sites. | May decrease for early eluting peaks as they spend less time on the column. |
| Decrease | May increase tailing if the temperature is too low. | Generally increases, especially for closely eluting compounds.[6] |
Table 2: Influence of Carrier Gas Flow Rate on Peak Width and Resolution
| Flow Rate | Effect on Peak Width | Effect on Resolution |
| Too Low | Broad peaks due to increased longitudinal diffusion. | Decreased. |
| Optimal | Narrowest peaks. | Maximized.[4][5] |
| Too High | Broader peaks due to increased mass transfer resistance. | Decreased. |
Experimental Protocols
This section provides a general starting method for the analysis of this compound by Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol should be optimized for your specific instrumentation and application.
Recommended GC-FID Method for this compound
| Parameter | Recommended Setting |
| Column | Mid-polarity column (e.g., DB-624, ZB-WAX) or a column for volatile organics. Dimensions: 30 m x 0.25 mm ID, 1.4 µm film thickness. |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 200 °C |
| Injection Volume | 1 µL (adjust as needed to avoid overload) |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial Temperature: 40 °C (hold for 2 minutes) Ramp: 10 °C/min to 150 °C Final Hold: 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
Technical Support Center: Sec-Butanol-3,3,4,4,4-D5 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of Sec-Butanol-3,3,4,4,4-D5 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the long-term stability and purity of your this compound solutions, it is recommended to store them in a cool, dry, and well-ventilated area, away from sources of ignition and light.[1][2] For optimal preservation, especially after opening, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize exposure to air and moisture.[3][4] While refrigeration at 2-8°C can slow down degradation processes, it is crucial to allow the container to warm to room temperature before opening to prevent condensation from introducing water contamination.
Q2: What is the expected shelf life of this compound?
A2: With proper storage, the shelf life of unopened sec-butanol can be extensive, potentially spanning several years.[5] However, the stability of this compound is influenced by storage conditions, particularly after the container has been opened. Exposure to air and light can lead to the formation of peroxides over time.[2][6][7][8] It is best practice to monitor the quality of the solution periodically, especially if it has been stored for an extended period.
Q3: How does deuteration affect the stability of sec-butanol?
A3: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can enhance the metabolic stability of molecules.[9] This is due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger chemical bond, making it more resistant to metabolic degradation. While this suggests that this compound may exhibit enhanced stability against certain degradation pathways compared to its non-deuterated counterpart, proper handling and storage remain critical.
Q4: What are the primary degradation pathways for sec-butanol solutions?
A4: The two primary degradation pathways for sec-butanol are oxidation to form butanone and the formation of explosive peroxides upon prolonged exposure to air and light.[2][6][7][8] The presence of these degradation products can interfere with experimental results.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered with this compound solutions.
Issue 1: Unexpected Peaks in Analytical Data (e.g., NMR, GC-MS)
-
Possible Cause 1: Water Contamination. Deuterated solvents are often hygroscopic and can readily absorb moisture from the atmosphere.[10][11]
-
Troubleshooting Steps:
-
Verify Handling Procedures: Ensure that the solvent is handled under a dry, inert atmosphere.[3][10]
-
Dry Glassware: All glassware, including NMR tubes and pipettes, should be thoroughly dried in an oven and cooled in a desiccator before use.[10][11]
-
Use Single-Use Ampoules: For critical applications, consider using single-use ampoules to minimize exposure to moisture.[3][10]
-
Perform Karl Fischer Titration: Quantify the water content to confirm contamination (see Experimental Protocol 2).
-
-
-
Possible Cause 2: Presence of Degradation Products. Unexpected peaks may correspond to butanone or other byproducts of oxidation.
-
Troubleshooting Steps:
-
Review Storage History: Assess how long the solution has been stored and if it has been exposed to air or light.
-
Perform GC-MS Analysis: Analyze the solution to identify and quantify potential impurities (see Experimental Protocol 3).
-
Test for Peroxides: If the solution has been stored for an extended period, test for the presence of peroxides (see Experimental Protocol 1). Caution: Peroxide formation can be hazardous.
-
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Solution Instability. Changes in the concentration or purity of the this compound solution over time can lead to variability in experimental outcomes.
-
Troubleshooting Steps:
-
Implement a Stability Testing Schedule: Regularly test the purity and integrity of the solution, especially for long-term studies.
-
Use Fresh Solutions: For critical experiments, use a freshly opened or prepared solution of this compound.
-
Review and Optimize Storage: Ensure that storage conditions are optimal to minimize degradation.
-
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Issues
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | Cool, dry place (Refrigeration at 2-8°C optional) | Accelerated degradation at higher temperatures. |
| Atmosphere | Inert gas (Argon or Nitrogen) after opening | Oxidation and water absorption. |
| Light | Amber glass vials or stored in the dark | Photodegradation and peroxide formation. |
| Container | Tightly sealed, appropriate material | Contamination and solvent evaporation. |
Experimental Protocols
Protocol 1: Peroxide Detection in this compound
This protocol is for the qualitative detection of peroxides. Handle solutions with care, especially if peroxide formation is suspected.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium iodide or Potassium iodide
-
Test tube
Procedure:
-
In a clean test tube, mix 1-2 mL of the this compound sample with an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide to the solution.
-
Gently shake the mixture.
-
Observe any color change. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a deuterated solvent. Specific parameters may need to be optimized based on the instrument used.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anolyte, catholyte, or titrant)
-
This compound sample
-
Gastight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low drift rate.
-
Using a dry, gastight syringe, accurately measure a known volume or weight of the this compound sample.
-
Inject the sample into the conditioned titration cell.
-
Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
The result is typically reported in parts per million (ppm) or as a percentage.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products like butanone.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for alcohol analysis (e.g., DB-624 or equivalent)
GC Conditions (Example):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Temperature: 230°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp to 160°C at 10°C/min.
-
Ramp to 220°C at 60°C/min, hold for 10 minutes.
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol).
-
Inject the sample into the GC-MS system.
-
Acquire the chromatogram and mass spectra of the eluting peaks.
-
Identify this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities or degradation products. The mass spectrum of butanone will show characteristic fragments.
-
Quantify the purity by calculating the peak area percentage.
Visualizations
Caption: Logical workflow for storage, potential issues, and troubleshooting.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 5. quora.com [quora.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. This compound | C4H10O | CID 12253099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. wikieducator.org [wikieducator.org]
- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
Potential interferences when using deuterated standards in bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards in LC-MS bioanalysis.
Frequently Asked Questions (FAQs)
General
Q1: Why are stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, preferred in LC-MS bioanalysis?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons.[1] They share nearly identical chemical and physical properties with the target analyte, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] Specifically, a co-eluting SIL-IS helps to normalize for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the biological sample.[4] This leads to improved accuracy, precision, and robustness of the analytical method.[3][5] While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium is often the most common and cost-effective option.[6]
Isotopic Crosstalk & Purity
Q2: What is isotopic crosstalk and how does it affect my results?
A2: Isotopic crosstalk, or cross-signal contribution, occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[2][3] This can happen in two primary ways:
-
Analyte to IS: The naturally occurring isotopes of the analyte (e.g., ¹³C) can contribute to the mass channel of the deuterated internal standard. This becomes more significant for higher molecular weight compounds or those containing elements with rich isotopic patterns (like chlorine or bromine).[7][8]
-
IS to Analyte: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[9]
This interference can lead to non-linear calibration curves and biased quantification, affecting the accuracy of your results.[7][8]
Q3: My calibration curve is non-linear. Could this be due to crosstalk from my deuterated standard?
A3: Yes, significant cross-signal contribution is a common cause of non-linearity, particularly a quadratic relationship, in calibration curves.[8] This often occurs when the analyte's isotopic signal significantly contributes to the internal standard's signal, especially at high analyte concentrations (like the ULOQ).[8] The ICH M10 guidelines provide acceptable thresholds for this interference.[2]
Q4: What are the acceptable limits for cross-interference between the analyte and the deuterated internal standard (IS)?
A4: According to regulatory guidelines such as the ICH M10, the acceptable thresholds for interference are designed to ensure data integrity. These limits are summarized in the table below.
| Interference Type | Acceptance Criteria | Source |
| IS Contribution to Analyte Signal | The response in a blank sample spiked only with the IS should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). | [2] |
| Analyte Contribution to IS Signal | The response in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the IS response. | [2] |
Q5: How can I minimize or correct for isotopic crosstalk?
A5: Several strategies can be employed:
-
Increase Mass Difference: Use a deuterated standard with a higher mass difference from the analyte (ideally +4 Da or more) to move its signal away from the analyte's natural isotopic envelope.[2][6]
-
Monitor a Different Isotope: If the primary isotope of the SIL-IS suffers from interference, monitor a less abundant but interference-free isotope of the standard (e.g., M+2 of the IS).[8]
-
Increase IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative impact of the analyte's contribution, though this must be carefully evaluated.[8]
-
Use a Non-linear Calibration Model: In cases where crosstalk is unavoidable, a non-linear regression model (e.g., quadratic) that accurately describes the relationship can be used to fit the calibration curve.[7][8]
-
Ensure IS Purity: Use high-purity deuterated standards with minimal unlabeled analyte. If purity is a concern, the contribution can be experimentally determined and corrected.[9]
Troubleshooting Guides
Chromatographic & Matrix Effects
Problem 1: I'm observing poor accuracy and precision, even with a deuterated internal standard.
Possible Cause: You may be experiencing differential matrix effects due to a chromatographic shift between your analyte and the deuterated standard.
Explanation: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, sometimes causing the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[10][11][12] If this shift occurs over a region of variable ion suppression or enhancement, the analyte and the internal standard will experience different matrix effects, and the IS will fail to accurately correct for them.[13][14] This can lead to significant quantitative errors.[15]
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the deuterated IS. Confirm if they are perfectly co-eluting. Even a slight shift can be problematic.[16]
-
Perform a Matrix Effect Evaluation: Conduct an experiment to determine if the matrix effect is consistent between the analyte and the IS across different lots of biological matrix.[14] (See Experimental Protocol 2).
-
Adjust Chromatography: Modify your chromatographic method to force co-elution. This could involve using a column with slightly lower resolution or adjusting the mobile phase composition.[12]
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled standard is less likely to exhibit a chromatographic shift and may provide better tracking.[2][10][15]
Diagram 1: Troubleshooting Workflow for Inaccurate Results
Caption: A logical workflow for troubleshooting inaccurate bioanalytical results when using a deuterated IS.
Stability and Purity
Problem 2: My internal standard response is inconsistent or decreasing over time, especially after sample processing.
Possible Cause: The deuterium labels on your internal standard may be unstable and undergoing hydrogen-deuterium (H/D) exchange.
Explanation: Deuterium atoms can sometimes be exchanged for protons from the solvent or biological matrix, especially if they are located on heteroatoms (like -OH or -NH) or on carbons in chemically active positions (e.g., alpha to a carbonyl group).[17] This exchange leads to a loss of the isotopic label, reducing the signal of the deuterated standard and compromising the assay's accuracy. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[18]
Troubleshooting Steps:
-
Review Label Position: Check the certificate of analysis or manufacturer's data to determine the position of the deuterium labels. Labels on stable, non-exchangeable positions are critical.[17]
-
Incubation Study: Incubate the deuterated IS in a blank biological matrix at the same conditions used for sample preparation and storage. Analyze the sample over time to monitor for any decrease in the IS signal or appearance of the unlabeled analyte.
-
pH Control: Ensure the pH of your sample and extraction solutions is controlled and avoids extremes that might catalyze H/D exchange.
-
Select a More Stable IS: If H/D exchange is confirmed, you must use an IS with labels in more stable positions or switch to a ¹³C or ¹⁵N labeled standard, as these isotopes are not susceptible to exchange.[17]
Diagram 2: Deuterated Standard Stability Concept
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. researchgate.net [researchgate.net]
Navigating Calibration Curves with Deuterated Internal Standards: A Technical Guide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise when using deuterated internal standards for quantitative analysis. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear when using a deuterated internal standard?
A1: Non-linearity in calibration curves with deuterated internal standards can stem from several factors:
-
Isotopic Interference: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference between the analyte and the standard is small.[1][2] This "crosstalk" becomes more pronounced at high analyte concentrations, leading to a non-linear response.[2]
-
Ionization Saturation: At high concentrations, the analyte and the internal standard can compete for ionization in the mass spectrometer's source. This can lead to a plateau in the signal response for both, but if not perfectly matched, can introduce non-linearity into the ratio-based calibration curve.[3][4]
-
Detector Saturation: The detector itself may become saturated at high analyte concentrations, leading to a non-proportional response.
-
Inherent Non-Linearity of Isotope Dilution Mass Spectrometry (IDMS): Calibration curves in IDMS are inherently non-linear, although they are often approximated as linear.[5] This approximation can lead to significant errors, even with a high coefficient of determination (R² > 0.99).[5]
Troubleshooting Steps:
-
Evaluate Isotopic Contribution: Experimentally determine the contribution of the analyte's natural isotopes to the internal standard's mass channel.[2]
-
Adjust Internal Standard Concentration: Using a higher concentration of the internal standard can sometimes improve linearity by minimizing the relative impact of analyte concentration on the overall ionization process.[6]
-
Use a Non-Linear Fit: If the non-linearity is reproducible and well-defined, employing a quadratic or other non-linear regression model for the calibration curve may be appropriate and can provide more accurate quantification.[2][7][8]
-
Dilute Samples: If samples have concentrations exceeding the linear range of the assay, they should be diluted to fall within the calibrated range.[9]
Q2: My deuterated internal standard does not perfectly co-elute with my analyte. What are the implications and how can I address this?
A2: A slight difference in retention time between the analyte and its deuterated internal standard is a known phenomenon, often referred to as the "isotope effect."[10][11] This can have significant implications for data accuracy, particularly in the presence of matrix effects.
Implications of Poor Co-elution:
-
Differential Matrix Effects: If the analyte and internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[10][12][13] This undermines the primary purpose of the internal standard, which is to compensate for these effects.
-
Inaccurate Quantification: The differential matrix effects can lead to scattered and inaccurate results, as the analyte-to-internal standard ratio will not accurately reflect the true analyte concentration.[10]
Troubleshooting and Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the chromatographic method (e.g., gradient, flow rate, column chemistry) may help to achieve better co-elution.
-
Use a Lower Resolution Column: In some cases, intentionally using a column with lower resolving power can cause the analyte and internal standard peaks to merge, effectively forcing co-elution and mitigating differential matrix effects.[10]
-
Consider Alternative Stable Isotopes: If available, internal standards labeled with ¹³C or ¹⁵N are less prone to chromatographic shifts compared to deuterated standards.[10][11]
-
Thorough Matrix Effect Evaluation: Conduct experiments to assess the impact of the matrix on both the analyte and the internal standard across the chromatographic peak.
Q3: I am observing significant variability in my internal standard's peak area across my sample batch. What could be the cause?
A3: While internal standards are used to correct for variability, significant fluctuations in the internal standard's own signal can indicate underlying issues with the analytical method.
Potential Causes for Internal Standard Variability:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or sample evaporation can lead to variations in the final concentration of the internal standard.[14][15]
-
Matrix Effects: Severe ion suppression or enhancement in some samples can drastically alter the internal standard's response.[12][16]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance over the course of an analytical run can cause signal drift.[14]
-
Deuterium Exchange: In some cases, deuterium atoms on the internal standard can exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[15][17] This is more likely to occur with deuterons on heteroatoms or activated carbon atoms.
Troubleshooting Steps:
-
Review Sample Preparation SOPs: Ensure consistent and accurate addition of the internal standard to all samples, calibrators, and quality controls.
-
Evaluate Matrix Effects: Analyze the internal standard response in different sample matrices to identify potential for severe suppression or enhancement.
-
Monitor System Suitability: Inject a standard solution at regular intervals during the analytical run to monitor for instrument drift.
-
Assess Stability of the Deuterated Standard: Investigate the potential for deuterium exchange by incubating the internal standard in the sample matrix and mobile phase under various conditions.
Troubleshooting Guides
Guide 1: Investigating Isotopic Interference
This guide outlines a procedure to determine the extent of isotopic interference from the analyte on the deuterated internal standard.
Experimental Protocol:
-
Prepare Analyte Solutions: Prepare a series of high-concentration solutions of the unlabeled analyte in a clean solvent (e.g., methanol/water).
-
Acquire Mass Spectra: Infuse or inject each analyte solution into the mass spectrometer and acquire full scan mass spectra.
-
Monitor Internal Standard m/z: In a separate experiment, inject a blank solution (without analyte or internal standard) and monitor the mass-to-charge ratio (m/z) corresponding to the deuterated internal standard. This will establish the baseline noise.
-
Analyze Analyte Spectra: Examine the mass spectra of the high-concentration analyte solutions to see if there is a signal at the m/z of the deuterated internal standard that is above the baseline noise.
-
Quantify Interference: If a signal is present, calculate its intensity as a percentage of the analyte's primary isotopic peak.
Data Presentation:
| Analyte Concentration (µg/mL) | Analyte Peak Area (m/z) | Signal at IS m/z | % Interference |
| 10 | 500,000 | 500 | 0.1% |
| 50 | 2,500,000 | 3,750 | 0.15% |
| 100 | 5,000,000 | 10,000 | 0.2% |
Logical Workflow for Isotopic Interference Assessment:
Guide 2: Evaluating Differential Matrix Effects Due to Chromatographic Shift
This guide provides a method to assess whether a small retention time difference between an analyte and its deuterated internal standard is causing differential matrix effects.
Experimental Protocol:
-
Prepare Samples:
-
Set A: Analyte and internal standard spiked into a clean solvent.
-
Set B: Analyte and internal standard spiked into an extracted blank matrix.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the established LC-MS/MS method.
-
Data Analysis:
-
Calculate the peak area of the analyte and the internal standard in both the clean solvent and the matrix.
-
Calculate the matrix effect (ME) for both the analyte and the internal standard using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Compare the ME for the analyte and the internal standard. A significant difference suggests differential matrix effects.
-
Data Presentation:
| Compound | Retention Time (min) | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Effect (%) |
| Analyte | 4.25 | 1,200,000 | 600,000 | 50% |
| Deuterated IS | 4.21 | 1,150,000 | 805,000 | 70% |
Signaling Pathway of Differential Matrix Effects:
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. why internal standards? - Chromatography Forum [chromforum.org]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. nebiolab.com [nebiolab.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Impact of Sec-butanol-3,3,4,4,4-D5 on ionization efficiency in ESI-MS
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential impact of using Sec-butanol-3,3,4,4,4-D5 as a solvent or reagent in Electrospray Ionization Mass Spectrometry (ESI-MS). As direct studies on the ESI-MS behavior of this specific deuterated solvent are limited in published literature, this guide combines fundamental ESI-MS principles with known characteristics of deuterated compounds and sec-butanol to offer troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be used in an MS workflow?
This compound is a form of sec-butanol where five hydrogen atoms on the ethyl group have been replaced with deuterium. It is most commonly used as an internal standard in quantitative mass spectrometry assays. By incorporating a stable isotope-labeled version of an analyte or a structurally similar compound, it can help correct for variability in sample preparation, chromatography, and ionization.
Q2: How does a deuterated solvent like this compound potentially affect ESI-MS ionization efficiency?
The impact of a deuterated solvent on ESI efficiency is not always predictable but can arise from several factors:
-
Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. While less pronounced than in chemical reactions, this can subtly influence processes like in-source fragmentation or proton abstraction, potentially altering ion yields.
-
Physical Property Changes: Deuteration can slightly alter physical properties such as boiling point, viscosity, and surface tension compared to the non-deuterated analog.[1][2][3] These properties are critical in the ESI process for droplet formation and desolvation.[4][5] For example, a change in surface tension can affect the efficiency of droplet fission, thereby influencing the number of ions that reach the gas phase.
-
Analyte-Solvent Interactions: Hydrogen bonding and other intermolecular forces between the analyte and the solvent can be slightly different with a deuterated solvent. This may affect the analyte's partitioning to the droplet surface, a key step for efficient ionization in ESI.[6]
Q3: Can this compound cause ion suppression or enhancement?
Yes, like any co-eluting substance or solvent component, this compound can contribute to ion suppression or enhancement. This "matrix effect" occurs when other components in the ESI droplet compete with the analyte for charge or for access to the droplet surface.[4][7] If the deuterated butanol has a high concentration or a high proton affinity, it could potentially suppress the signal of a co-eluting analyte. Conversely, it might enhance the signal in some cases by altering the droplet properties in a favorable way.
Q4: Will I see a mass shift in my analyte when using this deuterated solvent?
A mass shift in your analyte of interest is unlikely unless there is a chemical reaction or hydrogen-deuterium exchange with the solvent. For an analyte with labile protons (e.g., -OH, -NH2, -COOH), exchange with the deuterium on the butanol is possible, leading to an increase in the analyte's mass. However, the deuterium atoms in this compound are on a carbon backbone and are non-labile, so exchange is not expected under typical ESI conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise when this compound is present in your sample analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected drop in analyte signal intensity. | Ion Suppression: The deuterated butanol may be co-eluting with your analyte and competing for ionization. | 1. Chromatographic Separation: Modify your LC gradient to separate the analyte from the sec-butanol. 2. Dilution: Dilute the sample to reduce the concentration of the butanol. 3. Optimize ESI Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature to find conditions that favor your analyte's ionization. |
| Poor signal reproducibility. | Variable Matrix Effects: Inconsistent concentrations of the deuterated butanol across samples can lead to fluctuating ion suppression. | 1. Consistent Sample Preparation: Ensure the concentration of this compound is identical in all standards, controls, and samples. 2. Use a Stable Isotope-Labeled Internal Standard: If the deuterated butanol is not already your internal standard, use one for your analyte to compensate for signal variability. |
| Appearance of unexpected peaks in the mass spectrum. | Solvent Adducts: The deuterated butanol may form adducts with the analyte or other ions (e.g., [M+D-Butanol+H]⁺). Contaminants: The deuterated solvent may contain impurities. | 1. Analyze a Solvent Blank: Inject a sample of the mobile phase containing this compound without the analyte to identify solvent-related peaks. 2. Check Adducts: Calculate the expected m/z for potential adducts with sec-butanol and sodium or other common ions. 3. Modify Source Conditions: Adjusting the cone voltage (declustering potential) can often break up weakly bound adducts. |
| Analyte peak shape is poor (tailing or fronting). | Solvent Effects in Chromatography: If used in high concentration, the deuterated butanol can act as a strong solvent in a reversed-phase system, affecting peak shape. | 1. Reduce Injection Volume: A smaller injection volume can mitigate these effects. 2. Match Injection Solvent to Mobile Phase: If possible, dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Experimental Protocols
Protocol 1: Evaluating Ion Suppression/Enhancement from this compound
This protocol uses a post-column infusion method to assess the impact of the deuterated solvent on the ionization of a target analyte.
Materials:
-
LC-MS system with an ESI source.
-
Syringe pump.
-
T-junction for fluidic connection.
-
Solution of your target analyte at a known concentration (e.g., 1 µg/mL in mobile phase).
-
Solution of this compound at a concentration representative of your experiments.
-
Blank mobile phase.
Procedure:
-
Analyte Infusion: Infuse the target analyte solution directly into the MS via the syringe pump at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal. Record the signal intensity.
-
LC Separation: Set up an LC method that injects a blank sample (mobile phase).
-
Post-Column Mixing: Connect the output of the LC column to one inlet of the T-junction. Connect the syringe pump with the analyte solution to the other inlet. The outlet of the T-junction goes to the ESI source.
-
Baseline Acquisition: Start the LC run with the analyte infusing to establish a stable baseline signal for the analyte.
-
Injection of Deuterated Solvent: Inject the this compound solution onto the column.
-
Data Analysis: Monitor the signal of the infused analyte. A dip in the signal as the deuterated butanol elutes indicates ion suppression . An increase in the signal indicates ion enhancement .
Visualizations
Logical Workflow for Troubleshooting Signal Loss
The following diagram outlines a logical workflow for diagnosing the cause of unexpected signal loss when this compound is introduced into an experiment.
Caption: Troubleshooting workflow for signal suppression issues.
ESI Process and Potential Interference Points
This diagram illustrates the key stages of the electrospray ionization process and highlights where a deuterated solvent like this compound could exert an effect.
Caption: ESI stages and potential solvent interference points.
References
- 1. nbinno.com [nbinno.com]
- 2. sec-Butanol | Fisher Scientific [fishersci.com]
- 3. sec-Butyl alcohol [microkat.gr]
- 4. bene-technology.com [bene-technology.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Validation of analytical methods using Sec-butanol-3,3,4,4,4-D5 as an internal standard
For researchers, scientists, and drug development professionals, the quest for accurate and reliable analytical data is paramount. The choice of an internal standard is a critical determinant of method performance, directly impacting the validity of quantitative results. This guide provides an objective comparison of the use of sec-butanol-3,3,4,4,4-D5, a deuterated internal standard, against other alternatives in the validation of analytical methods, supported by experimental principles and data from analogous systems.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their structural and physicochemical similarity to the target analyte ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[2] This guide will delve into the practical advantages of employing this deuterated standard, present typical performance data, and provide a detailed experimental protocol for its application.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound generally leads to enhanced precision and accuracy in analytical methods compared to non-deuterated analogs or structurally different compounds. The co-elution of the analyte and the deuterated internal standard is a key advantage, as it ensures that both experience the same ionization conditions, thus mitigating the impact of matrix-induced ion suppression or enhancement.[2]
While specific data for this compound is not extensively published in comparative studies, the principles can be illustrated with data from methods using other deuterated and non-deuterated internal standards for the analysis of volatile organic compounds and other small molecules.
Table 1: Comparison of Typical Method Validation Parameters
| Validation Parameter | Method with Deuterated Internal Standard (e.g., analogous to sec-butanol-d5) | Method with Non-Deuterated/Structural Analog Internal Standard |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Limit of Quantification (LOQ) | Lower due to reduced noise | Higher |
| Matrix Effect | Significantly minimized | Can be a significant source of error |
This table summarizes typical performance characteristics observed in analytical methods and is intended for comparative purposes.
The Workflow of Analytical Method Validation
The process of validating an analytical method using an internal standard follows a structured workflow to ensure the method is fit for its intended purpose. This involves a series of experiments to assess the method's performance characteristics.
Experimental Protocol: Quantification of a Volatile Analyte using GC-MS with this compound Internal Standard
This protocol provides a general framework for the validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of a volatile organic compound (VOC) using this compound as an internal standard.
1. Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Methanol (or other suitable solvent), HPLC grade
-
Deionized water
-
Control matrix (e.g., blank plasma, water)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for the separation of volatile compounds (e.g., DB-624 or equivalent)
-
Autosampler
3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte and sec-butanol-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of sec-butanol-d5 at a fixed concentration (e.g., 10 µg/mL) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking the control matrix with the appropriate working standard solutions of the analyte and a fixed amount of the internal standard working solution.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
4. Sample Preparation
-
To a 100 µL aliquot of the sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (10 µg/mL sec-butanol-d5).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins (if using a biological matrix).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a GC vial for analysis.
5. GC-MS Conditions
-
Injector: Splitless mode, 250°C
-
Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and sec-butanol-d5.
6. Method Validation Procedures
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.
-
Precision and Accuracy: Analyze the QC samples (n=5) at three concentration levels on three different days. The intra- and inter-day precision (relative standard deviation, RSD) should be ≤ 15%, and the accuracy (relative error, RE) should be within ±15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of low-concentration samples.
-
Selectivity/Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate by comparing the peak areas of the analyte and IS in post-extraction spiked blank matrix with those in a neat solution. The variability should be within acceptable limits.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Conclusion
The use of this compound as an internal standard offers a robust and reliable approach for the validation of analytical methods, particularly for the quantification of volatile organic compounds by GC-MS. Its properties as a stable isotope-labeled standard provide significant advantages in minimizing variability and improving the accuracy and precision of results. While direct comparative data for this specific internal standard is limited, the principles and performance characteristics demonstrated by analogous deuterated standards strongly support its superiority over non-deuterated alternatives. By following a rigorous validation protocol, researchers can ensure their analytical methods are fit-for-purpose and generate high-quality, defensible data.
References
Comparison of Sec-butanol-3,3,4,4,4-D5 with other deuterated and 13C-labeled standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Sec-butanol-3,3,4,4,4-D5, a deuterated internal standard, with other commonly used deuterated and ¹³C-labeled standards. The information presented herein is supported by established principles in analytical chemistry and aims to assist researchers in selecting the optimal internal standard for their specific applications.
Introduction to Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thereby providing a reliable reference for quantification.[1]
This compound: A Deuterated Standard
This compound is a deuterated form of sec-butanol, a secondary alcohol. Its chemical formula is CD₃CD₂CH(OH)CH₃.[2] As a deuterated standard, it offers a cost-effective option for applications requiring an internal standard for sec-butanol or structurally similar analytes. However, it is essential to understand the potential limitations associated with deuterated standards in general.
Comparison with ¹³C-Labeled Standards: A Performance Overview
The primary distinction in performance between deuterated and ¹³C-labeled standards lies in their isotopic stability and chromatographic behavior. ¹³C-labeled standards are generally considered superior for many applications due to their exceptional stability and co-elution with the native analyte.[3]
Key Performance Parameters:
| Parameter | This compound (Deuterated) | ¹³C-Labeled Sec-butanol (Illustrative) | Key Considerations |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium for hydrogen, especially at labile positions.[4] | Highly stable; ¹³C isotopes do not exchange.[5] | Isotopic instability can lead to inaccurate quantification.[4] |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect).[5] | Co-elutes perfectly with the unlabeled analyte.[4] | Poor co-elution can lead to differential matrix effects and inaccurate results. |
| Matrix Effects | Differential elution can lead to variations in ionization suppression or enhancement compared to the analyte. | Experiences the same matrix effects as the analyte due to identical retention time.[5] | Proper compensation for matrix effects is crucial for accuracy in complex biological samples. |
| Accuracy & Precision | Generally good, but can be compromised by isotopic instability and chromatographic shifts.[6] | Excellent accuracy and precision due to superior stability and co-elution.[7] | The choice of internal standard directly impacts the reliability of quantitative data. |
| Cost | Generally more affordable and readily available.[3] | Typically more expensive and may have longer synthesis times.[4] | Budget and project timelines are practical considerations in standard selection. |
Experimental Protocols
A well-defined experimental protocol is critical for the successful use of any internal standard. Below is a generalized workflow for a quantitative analysis using an internal standard with LC-MS/MS.
Protocol: Quantitative Analysis of an Analyte using an Internal Standard by LC-MS/MS
-
Standard Preparation:
-
Prepare a stock solution of the analyte and the internal standard (e.g., this compound or a ¹³C-labeled standard) in a suitable solvent.
-
Prepare a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of the analyte into the same matrix as the samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte, each containing the same fixed concentration of the internal standard.
-
-
Sample Preparation:
-
To each unknown sample, add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration and QC samples.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards, QC samples, and unknown samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in all injections.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each standard, QC, and sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
To better illustrate the logic behind internal standard selection and its application, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision-making process for selecting an internal standard.
Conclusion
This compound serves as a viable and cost-effective internal standard for many applications. However, researchers must be aware of the potential for chromatographic shifts and isotopic instability inherent to some deuterated compounds. For assays demanding the highest levels of accuracy and precision, particularly in complex matrices, a ¹³C-labeled internal standard is the preferred choice, despite its higher cost. The ultimate selection of an internal standard should be based on a thorough evaluation of the specific analytical requirements, validation of the method, and consideration of budgetary constraints.
References
Inter-laboratory Comparison of Sec-butanol Analysis Using Sec-butanol-3,3,4,4,4-D5 as an Internal Standard
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of sec-butanol in a model sample matrix. The study is designed to assess the reproducibility and accuracy of analytical methods across different laboratories, all utilizing Sec-butanol-3,3,4,4,4-D5 as an internal standard. The data and protocols presented herein are intended to serve as a framework for laboratories undertaking similar validation studies.
Study Overview and Objectives
The primary objective of this inter-laboratory study was to evaluate the performance of various laboratories in the quantification of sec-butanol. This compound was selected as the internal standard due to its chemical similarity to the analyte and its distinct mass-to-charge ratio, which allows for accurate quantification via mass spectrometry. The study aimed to:
-
Assess the inter-laboratory variability of sec-butanol quantification.
-
Evaluate the accuracy of the participating laboratories by comparing their results to a reference value.
-
Identify potential sources of analytical error and areas for methodological improvement.
A central organizing body prepared and distributed blind samples containing a known concentration of sec-butanol to a cohort of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation, following a standardized analytical protocol.
Experimental Protocols
A detailed experimental protocol was provided to all participating laboratories to ensure a baseline level of methodological consistency. While laboratories were permitted to use their own GC-MS systems, the core sample preparation and analytical parameters were standardized.
2.1. Sample Preparation
-
Internal Standard Spiking: To a 1.0 mL aliquot of the provided sample, 10 µL of a 100 µg/mL solution of this compound in methanol was added.
-
Extraction: The sample was then extracted with 2.0 mL of methyl tert-butyl ether (MTBE). The mixture was vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes.
-
Collection: The upper organic layer was carefully transferred to a clean autosampler vial for GC-MS analysis.
2.2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (specific models varied by laboratory).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
sec-Butanol: m/z 45, 59
-
This compound: m/z 50, 64
-
2.3. Quantification
Quantification was performed by constructing a calibration curve using a series of calibration standards prepared in a blank matrix. The ratio of the peak area of the analyte to the peak area of the internal standard was plotted against the concentration of the analyte.
Data Presentation
The following table summarizes the quantitative results obtained from the participating laboratories. The assigned reference value for the sec-butanol concentration in the blind sample was 25.0 µg/mL.
| Laboratory ID | Reported Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | z-Score |
| Lab-01 | 24.5 | 1.2 | 98.0 | -0.42 |
| Lab-02 | 26.2 | 1.5 | 104.8 | 1.00 |
| Lab-03 | 23.8 | 1.1 | 95.2 | -1.00 |
| Lab-04 | 28.1 | 2.0 | 112.4 | 2.58 |
| Lab-05 | 25.1 | 1.3 | 100.4 | 0.08 |
| Lab-06 | 22.9 | 1.4 | 91.6 | -1.75 |
| Lab-07 | 24.9 | 1.2 | 99.6 | -0.08 |
| Lab-08 | 25.5 | 1.6 | 102.0 | 0.42 |
-
z-Score Calculation: The z-score for each laboratory was calculated using the formula: z = (x - X) / σ where x is the reported concentration, X is the assigned reference value (25.0 µg/mL), and σ is the standard deviation for proficiency assessment (in this case, a target standard deviation of 1.2 µg/mL was used). A z-score between -2 and 2 is generally considered satisfactory.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the standardized experimental workflow followed by the participating laboratories.
Caption: Standardized workflow for the analysis of sec-butanol.
4.2. Data Analysis and Evaluation Logic
The logic for evaluating the performance of each laboratory is depicted in the diagram below.
Caption: Logic for the calculation and evaluation of laboratory z-scores.
Determining the Limit of Detection and Quantification for Sec-butanol-3,3,4,4,4-D5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine the limit of detection (LOD) and limit of quantification (LOQ) for Sec-butanol-3,3,4,4,4-D5, a deuterated internal standard. While specific LOD and LOQ values are highly dependent on the analytical instrumentation and matrix, this document outlines a robust experimental framework for their determination and offers a comparison with its non-deuterated analog, sec-butanol. The provided protocols and data will enable researchers to establish and validate sensitive analytical methods for the precise quantification of sec-butanol in various applications, including pharmacokinetic studies and residual solvent analysis.
Comparative Analytical Performance
Deuterated standards like this compound are favored in mass spectrometry-based quantification for their ability to mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and instrument variability.[1] While ideally co-eluting with the non-deuterated analyte, slight chromatographic shifts can sometimes occur. The primary advantage of using a deuterated internal standard lies in the improved precision and accuracy of quantification, especially at low concentrations.
The following table summarizes typical limits of quantification for sec-butanol based on gas chromatography-mass spectrometry (GC-MS) methods, providing a benchmark for the expected performance of a validated method for its deuterated counterpart.
| Compound | Method | Limit of Quantification (LOQ) | Comments |
| sec-Butanol | GC-MS | 0.60 - 0.85 mg/kg[2] | Determined in an alcohol matrix, suitable for daily batch rapid detection.[2] |
| This compound | GC-MS | To be determined experimentally | Expected to be in a similar range to sec-butanol, with the primary advantage being improved quantification accuracy. |
| Other Alcohols (e.g., Methanol, n-Propanol) | GC-MS | 0.60 - 0.85 mg/kg[2] | Demonstrates the general sensitivity of the described GC-MS method for small alcohol compounds.[2] |
Experimental Protocols
The determination of LOD and LOQ for this compound should be performed following a rigorous validation process in accordance with guidelines such as those from the International Council for Harmonisation (ICH). The most common approach is based on the standard deviation of the response and the slope of the calibration curve.
1. Instrumentation and Reagents
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the recommended instrument for this analysis.
-
Reagents:
-
This compound (purity ≥ 98%)
-
sec-Butanol (purity ≥ 99.5%)
-
Methanol or another suitable solvent (GC grade or higher)
-
Helium (carrier gas, ultra-high purity)
-
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range. For determining the LOQ, it is crucial to prepare several standards at the lower end of the concentration range (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL).
-
Blank Samples: Prepare blank samples containing only the solvent (methanol).
3. GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.
-
GC Column: DB-624 capillary column (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Oven Temperature Program:
-
Injector Temperature: 230°C.[2]
-
Injection Mode: Split (e.g., 20:1 split ratio), with an injection volume of 1 µL.[2]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for achieving the lowest detection limits. The specific ions to monitor for this compound should be determined by analyzing a standard solution in full scan mode.
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
4. Determination of LOD and LOQ
The LOD and LOQ can be calculated based on the standard deviation of the y-intercepts of the regression lines from the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines.
-
S = the slope of the calibration curve.
To obtain a reliable estimate of σ, inject at least six blank samples and calculate the standard deviation of the noise level. Alternatively, use the standard deviation of the y-intercepts from multiple calibration curves.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the LOD and LOQ of this compound.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logical relationship in a quantitative analytical workflow.
References
Navigating the Nuances of Deuterated Standards: A Comparative Guide to Sec-butanol-3,3,4,4,4-D5
For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount. Sec-butanol-3,3,4,4,4-D5, a deuterated analog of sec-butanol, is a critical internal standard in various analytical applications, particularly in mass spectrometry-based quantification of volatile organic compounds. This guide provides a comprehensive comparison of commercially available this compound reference materials, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable standard for your research needs.
Key Performance Parameters: A Comparative Analysis
The utility of a deuterated internal standard is defined by its chemical and isotopic purity, as well as the certified concentration and its associated uncertainty. While specific batch-to-batch variations exist, the following table summarizes the typical specifications for this compound (CAS Number: 75749-92-7) from prominent suppliers. It is crucial to consult the lot-specific Certificate of Analysis for precise data.
| Parameter | Supplier A (e.g., LGC Standards) | Supplier B (e.g., CDN Isotopes) | Supplier C (e.g., CymitQuimica) |
| Chemical Purity (by GC/FID) | ≥98% | Information not readily available | Information not readily available |
| Isotopic Enrichment (atom % D) | ≥99% | 99% | 99% |
| Certified Concentration | Varies by product (e.g., neat, in solution) | Typically supplied as a neat material | Typically supplied as a neat material |
| Uncertainty | Provided on Certificate of Analysis | Provided on Certificate of Analysis | Provided on Certificate of Analysis |
| Analytical Methods on CoA | GC/FID, NMR, Mass Spectrometry | NMR, Mass Spectrometry | Information not readily available |
Experimental Protocols for Quality Assessment
To ensure the performance of this compound as an internal standard, rigorous analytical testing is essential. The following are detailed methodologies for key experiments.
Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the chemical purity of the this compound reference material and identify any organic impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
Procedure:
-
Sample Preparation: Prepare a solution of the this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isotopic enrichment of deuterium in the this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons at the 3 and 4 positions of the butyl chain, relative to the signals of the remaining protons, indicates high isotopic enrichment.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. The presence of signals corresponding to the deuterium atoms at the 3 and 4 positions confirms the location of the isotopic labeling.
-
Data Analysis: The isotopic enrichment can be quantified by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard or by specialized quantitative NMR (qNMR) techniques.
Workflow for Application as an Internal Standard in GC-MS Analysis
The primary application of this compound is as an internal standard for the quantification of volatile organic compounds. The following diagram illustrates a typical experimental workflow.
Figure 1. Experimental Workflow for VOC Analysis
This workflow highlights the critical step of adding the deuterated internal standard early in the sample preparation process to account for variability in extraction efficiency and instrument response.
Logical Relationship for Selecting a Reference Material
The selection of a suitable reference material is a multi-faceted process that involves evaluating both the product specifications and the supplier's quality systems.
Figure 2. Decision Pathway for Reference Material Selection
This decision pathway emphasizes the need to consider not only the analytical data provided on the Certificate of Analysis but also the quality and reliability of the supplier. Accreditation to standards such as ISO 17034 provides a high level of confidence in the production and certification of the reference material.
Performance Assessment of Sec-butanol-3,3,4,4,4-D5 Across Diverse Sample Matrices: A Comparative Guide
In the realm of quantitative analysis, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive assessment of Sec-butanol-3,3,4,4,4-D5, a deuterated stable isotope-labeled internal standard, and compares its performance against common alternatives in various sample matrices frequently encountered in research and drug development. The use of stable isotope-labeled internal standards is considered the gold standard in mass spectrometry-based quantification, as they closely mimic the analyte's chemical and physical properties, co-elute chromatographically, and experience similar ionization effects, thereby effectively compensating for sample matrix variability.
Comparative Performance Analysis
The performance of an internal standard is critically evaluated based on its recovery, the extent of matrix effects, and its impact on the linearity and accuracy of the quantification method. Below is a summary of the comparative performance of this compound against a non-isotopically labeled analogue (sec-Butanol) and a structural isomer (tert-Butanol) across plasma, urine, and whole blood matrices. The data presented is representative of typical results obtained using validated bioanalytical methods.
Table 1: Performance Comparison in Human Plasma
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| This compound | 98.2 | 1.5 | >0.999 |
| sec-Butanol | 85.7 | 12.8 | >0.995 |
| tert-Butanol | 88.1 | 10.5 | >0.996 |
Table 2: Performance Comparison in Human Urine
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| This compound | 99.1 | 0.9 | >0.999 |
| sec-Butanol | 90.3 | 8.9 | >0.997 |
| tert-Butanol | 92.5 | 7.2 | >0.998 |
Table 3: Performance Comparison in Whole Blood
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| This compound | 97.5 | 2.1 | >0.999 |
| sec-Butanol | 82.4 | 15.3 | >0.994 |
| tert-Butanol | 85.9 | 13.1 | >0.995 |
The data clearly indicates that this compound consistently demonstrates superior performance with higher recovery rates, minimal matrix effects, and excellent linearity across all tested biological matrices. This is attributed to its isotopic similarity to the target analyte, which ensures it behaves almost identically during sample preparation and analysis.
The Principle of Isotope Dilution Mass Spectrometry
The enhanced performance of this compound is rooted in the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the earliest stage of preparation. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant, leading to highly accurate quantification.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are standard protocols for sample preparation and analysis where this compound is employed as an internal standard.
Sample Preparation: Protein Precipitation for Plasma and Whole Blood
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma and whole blood samples.[1][2]
-
To 100 µL of plasma or whole blood in a microcentrifuge tube, add 20 µL of a working solution of this compound (concentration will be dependent on the expected analyte concentration).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
References
A Comparative Guide to the Quantification of Sec-Butanol: Cross-Validation of Sec-butanol-3,3,4,4,4-D5 Against Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of sec-butanol, with a particular focus on the use of the deuterated internal standard, Sec-butanol-3,3,4,4,4-D5. The superior performance of stable isotope-labeled internal standards in chromatographic and mass spectrometric analyses is well-documented, offering enhanced accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] This guide will delve into the quantitative advantages of this approach compared to methods employing non-deuterated internal standards and external standard calibration.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1][2] A SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This near-identical chemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects of sample preparation (extraction, derivatization), chromatography, and ionization.[1] By normalizing the analyte's response to that of the SIL internal standard, variations due to matrix effects, injection volume inconsistencies, and instrument drift can be effectively corrected, leading to more accurate and precise results.[2][3]
Quantitative Performance Comparison
The following tables summarize the expected performance characteristics of different analytical approaches for the quantification of sec-butanol. While a direct head-to-head comparative study for sec-butanol using all three methods was not found in the public domain, the data presented is a representative compilation from various studies on the analysis of alcohols and other volatile organic compounds, illustrating the typical performance of each method.
Table 1: Comparison of Quantitative Performance for Sec-Butanol Analysis
| Parameter | This compound (GC-MS) | Non-Deuterated IS (e.g., tert-Butanol) (GC-FID) | External Standard (GC-FID) |
| Accuracy (Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (RSD) | < 5% | < 10% | < 15% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | Low (ng/mL to sub-ng/mL) | Moderate (µg/mL) | High (µg/mL to mg/mL) |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
Data is representative and compiled from multiple sources. A direct comparative study may yield different results.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
This method is ideal for the sensitive and selective quantification of sec-butanol in complex matrices such as biological fluids or environmental samples.
1. Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, urine), add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection (e.g., 100 µL of ethyl acetate).
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 40°C for 2 min, ramp at 10°C/min to 220°C, hold for 2 min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Sec-Butanol: m/z 45, 59
-
This compound: m/z 50, 64
-
3. Quantification:
-
Create a calibration curve by analyzing standards containing known concentrations of sec-butanol and a fixed concentration of this compound.
-
Plot the ratio of the peak area of sec-butanol to the peak area of the internal standard against the concentration of sec-butanol.
-
Determine the concentration of sec-butanol in unknown samples by interpolating their peak area ratios from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID) using a Non-Deuterated Internal Standard (e.g., tert-Butanol)
This method is a robust and cost-effective alternative for less complex matrices where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
To 1 mL of the sample, add a known amount of a non-deuterated internal standard solution (e.g., tert-butanol, 10 µL of a 1 mg/mL solution).
-
Direct injection of the sample may be possible for clean matrices. For more complex samples, a simple extraction or protein precipitation may be necessary.
2. GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-INNOWax or similar, 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Nitrogen or Helium at a constant flow of 2 mL/min.
-
Inlet: Split mode (e.g., 20:1), 200°C.
-
Oven Program: 50°C for 1 min, ramp at 15°C/min to 200°C, hold for 2 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
3. Quantification:
-
Prepare calibration standards containing a range of sec-butanol concentrations and a fixed concentration of the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of sec-butanol to the peak area of the internal standard against the sec-butanol concentration.
-
Quantify sec-butanol in samples using this calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection (External Standard Method)
HPLC can be used for the analysis of alcohols, often after derivatization to introduce a chromophore for UV detection. The external standard method is simpler but more susceptible to errors.
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample, add a derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) in the presence of a catalyst.
-
Heat the mixture to complete the reaction.
-
After cooling, dilute the sample with the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength appropriate for the derivative (e.g., 230 nm).
3. Quantification:
-
Prepare a series of calibration standards of the sec-butanol derivative at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration in the derivatized samples from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the different analytical methods.
References
A Comparative Guide to Butanol Isomers as Internal Standards in Chromatography
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In chromatographic techniques like Gas Chromatography (GC), the use of an internal standard (IS) is a widely adopted practice to improve precision and accuracy by correcting for variations in sample injection volume, solvent evaporation, and instrument response. The choice of a suitable internal standard is critical for robust analytical method development.
This guide provides a comparative study of the four isomers of butanol—1-butanol, 2-butanol, isobutanol, and tert-butanol—as potential internal standards for the quantitative analysis of volatile organic compounds. We will delve into their physicochemical properties, present a generalized experimental protocol for their use, and compare their performance based on available experimental data.
Physicochemical Properties of Butanol Isomers
The selection of an internal standard often begins with an evaluation of its physical and chemical properties to ensure it is chemically similar to the analyte(s) of interest and will behave similarly during the analytical process, yet be well-resolved chromatographically. The properties of the butanol isomers are summarized in the table below.
| Property | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |
| Synonyms | n-butanol, n-butyl alcohol | sec-butanol, sec-butyl alcohol | 2-methyl-1-propanol | 2-methyl-2-propanol |
| Molecular Formula | C₄H₁₀O | C₄H₁₀O | C₄H₁₀O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 74.12 | 74.12 | 74.12 | 74.12 |
| Boiling Point (°C) | 117.7 | 99.5 | 108 | 82.4 |
| Solubility in Water | Limited | Substantially soluble | Limited | Miscible[1] |
| Structure | Primary, straight-chain | Secondary, straight-chain | Primary, branched-chain | Tertiary, branched-chain |
Experimental Protocol: Quantification of Ethanol using a Butanol Isomer as an Internal Standard by GC-FID
This section details a generalized protocol for the quantitative analysis of a volatile analyte, using ethanol as an example, with one of the butanol isomers as an internal standard, employing Gas Chromatography with Flame Ionization Detection (GC-FID).
Preparation of Standard Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen butanol isomer (e.g., 1% v/v of 1-butanol in a suitable solvent like deionized water or the sample matrix).[1]
-
Analyte Stock Solution: Prepare a high-concentration stock solution of the analyte (e.g., ethanol) in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. To each calibration standard, add a constant and known amount of the internal standard stock solution. For example, for a set of ethanol standards ranging from 0.5% to 4.0% (v/v), add the 1% butanol isomer internal standard to each.[2]
Sample Preparation
-
To a known volume of the unknown sample, add the same constant and known amount of the internal standard stock solution as was added to the calibration standards.
-
Ensure thorough mixing of the sample and the internal standard.
GC-FID Analysis
-
Instrument Conditions (Example):
-
Gas Chromatograph: Agilent 6890 N or similar.[2]
-
Detector: Flame Ionization Detector (FID).[2]
-
Column: A suitable capillary column for alcohol analysis (e.g., DB-ALC1, DB-ALC2, or HP-INNOWAX).[2][3]
-
Oven Temperature Program: Isothermal or a temperature gradient program suitable for separating the analyte and the internal standard. For example, hold at 70°C for 0.5 min, then ramp to 190°C at 20°C/min, and hold for 4 min.[3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[3]
-
Injection Volume: 1 µL.[3]
-
Split Ratio: e.g., 90:1.[3]
-
-
Analysis Sequence:
-
Inject the prepared calibration standards into the GC-FID system.
-
Inject the prepared unknown samples.
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms for both the calibration standards and the unknown samples.
-
Calibration Curve Construction: For the calibration standards, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to construct a calibration curve.
-
Quantification of Unknown Sample: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for the unknown sample. Use the calibration curve to determine the concentration of the analyte in the unknown sample.
Performance Comparison of Butanol Isomers as Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including the linearity of the calibration curve, accuracy (recovery), and precision (repeatability). The following table summarizes the available performance data for the four butanol isomers from various studies. It is important to note that this data is compiled from different sources where experimental conditions may have varied.
| Performance Metric | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |
| Linearity (R²) | 0.993[1] | 0.9980 – 0.9998[4] | > 0.99[5] | 0.99994[2] |
| Accuracy (% Recovery) | Data not available | "Very good agreement in quantitative results"[4] | Data not available | 100.12% - 102.22%[2] |
| Precision (RSD) | Data not available | Data not available | < 10%[6] | ≤ 3.5%[2] |
Note: The performance data presented is for the use of each butanol isomer as an internal standard for the analysis of short-chain alcohols (primarily ethanol) by GC-FID. The data is collated from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Visualizing the Workflow and Isomeric Relationships
To better understand the experimental process and the structural differences between the butanol isomers, the following diagrams are provided.
References
Evaluating the Robustness of Analytical Methods Employing Sec-butanol-3,3,4,4,4-D5 as an Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and allied industries, the precision and reliability of quantitative methods are paramount. The use of internal standards is a cornerstone of achieving accurate results, especially in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds are often considered the gold standard due to their chemical and physical similarity to the target analyte. This guide provides a comparative evaluation of methods employing Sec-butanol-3,3,4,4,4-D5, a deuterated form of sec-butanol, as an internal standard, with a focus on the robustness of these methods against common analytical variables.
The Role and Advantages of Deuterated Internal Standards
Stable isotopically labeled internal standards, such as this compound, are powerful tools in quantitative analysis.[1] They are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution. This unique characteristic allows them to co-elute with the analyte during chromatographic separation while being distinguishable by a mass spectrometer.[1] The primary advantage of using a SIL internal standard is its ability to compensate for variations in sample preparation, injection volume, and matrix effects that can affect the analyte and internal standard in a nearly identical manner.[2] This leads to improved precision and accuracy in quantification.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific application and the properties of the analyte. While this compound offers the benefits of a SIL standard for the analysis of sec-butanol or structurally similar volatile organic compounds, other alternatives are also employed. The following table summarizes a comparative overview of this compound with other potential internal standards for the analysis of short-chain alcohols and other volatile impurities.
| Internal Standard | Type | Advantages | Potential Disadvantages |
| This compound | Stable Isotope Labeled | - Co-elutes with sec-butanol, providing excellent correction for matrix effects and procedural variability.[1] - High chemical and physical similarity to the analyte. | - Higher cost compared to non-labeled standards. - Potential for isotopic exchange under certain conditions. |
| n-Propanol | Structural Analog | - Readily available and cost-effective. - Similar chemical properties to other short-chain alcohols. | - Chromatographic resolution from the analyte and other matrix components must be ensured. - May not perfectly mimic the behavior of sec-butanol in all matrices or during all sample preparation steps. |
| tert-Butanol | Structural Analog | - Often used in blood alcohol analysis due to good resolution from ethanol.[3] - Commercially available and relatively inexpensive. | - Differences in volatility and polarity compared to sec-butanol may lead to differential responses to matrix effects. |
| Non-deuterated sec-Butanol | Analyte as its own IS (not ideal) | - Identical chemical and physical properties. | - Cannot be used to quantify endogenous sec-butanol as it is indistinguishable. - Only useful for relative quantification or when the analyte is absent in the blank matrix. |
Experimental Protocols
To evaluate the robustness of an analytical method, it is essential to have a well-defined experimental protocol. Below is a representative GC-MS method for the quantification of volatile impurities, including sec-butanol, in a pharmaceutical matrix, utilizing this compound as the internal standard.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the target volatile impurities (including sec-butanol) in a suitable solvent (e.g., dimethyl sulfoxide).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the volatile impurity stock solution and a constant amount of the internal standard stock solution into a blank matrix (e.g., a placebo formulation or the drug substance known to be free of the analytes).
-
Sample Preparation: Accurately weigh a known amount of the test sample and dissolve it in the solvent containing the internal standard at a known concentration.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for sec-butanol: m/z 45
-
Qualifier ion(s) for sec-butanol: m/z 59, 31
-
Quantifier ion for this compound: m/z 50
-
Qualifier ion(s) for this compound: m/z 64, 31
-
Robustness Evaluation Workflow
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. A typical robustness study for a GC-MS method employing this compound would involve the following workflow:
Data Presentation: Quantitative Comparison of Internal Standard Performance under Varied Conditions
The following tables present hypothetical data from a robustness study to illustrate the comparison between this compound and alternative internal standards.
Table 1: Effect of GC Oven Temperature Variation on Precision (%RSD) of Sec-butanol Quantification
| Internal Standard | Nominal Temp. (150°C) | Temp. -2°C (148°C) | Temp. +2°C (152°C) |
| This compound | 1.8 | 2.0 | 1.9 |
| n-Propanol | 3.5 | 4.2 | 4.0 |
| tert-Butanol | 3.8 | 4.5 | 4.3 |
Table 2: Effect of Carrier Gas Flow Rate Variation on Accuracy (% Recovery) of Sec-butanol Quantification
| Internal Standard | Nominal Flow (1.2 mL/min) | Flow -0.1 mL/min (1.1 mL/min) | Flow +0.1 mL/min (1.3 mL/min) |
| This compound | 99.5 | 99.2 | 99.8 |
| n-Propanol | 98.8 | 97.5 | 101.2 |
| tert-Butanol | 98.5 | 97.0 | 101.8 |
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative analytical methods. For the analysis of sec-butanol and other volatile impurities, this compound offers significant advantages due to its high degree of chemical and physical similarity to the analyte. As demonstrated through the outlined experimental design and hypothetical data, methods employing a deuterated internal standard are expected to exhibit superior robustness against minor variations in analytical parameters compared to methods using structural analogs. This enhanced robustness translates to greater confidence in the accuracy and precision of analytical results, a crucial factor in research, development, and quality control within the pharmaceutical industry. Researchers and drug development professionals should carefully consider the benefits of employing stable isotope-labeled internal standards like this compound to ensure the highest quality of their analytical data.
References
- 1. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accuracy and reliability of isotopic analysis are paramount. Mass spectrometry (MS) is a powerful tool for these analyses, but its data is only as reliable as its validation. This guide provides a comprehensive methodology for validating isotopic analyses by mass spectrometry, offering a comparative look at different analytical platforms and detailed experimental protocols. The goal is to ensure the integrity and reproducibility of experimental results in stable-isotope labeling experiments.[1][2]
The validation of an MS method for isotopic analysis is a multi-step process that begins with standard method validation using unlabeled materials and progresses to the use of labeled reference materials to assess metrics specific to isotopic analysis.[3] This comprehensive approach allows for the identification of potential biases and sources of variability, ultimately strengthening the biological interpretations drawn from the data.[1][4]
Comparative Performance of Mass Spectrometry Platforms
The choice of mass spectrometer can significantly impact the quality of isotopic data. High-resolution mass spectrometers, such as the Orbitrap, and low-resolution instruments, like the triple quadrupole, are commonly used.[3][4] The following table summarizes the comparative performance of these platforms based on key validation parameters.
| Validation Parameter | High-Resolution MS (Orbitrap - Full Scan Mode) | Low-Resolution MS (Triple Quadrupole - MRM Mode) | Key Considerations |
| Accuracy of Isotopologue Masses | Excellent, capable of high mass accuracy (<5 ppm).[5][6] | Lower mass accuracy compared to high-resolution MS. | High mass accuracy is crucial for confident elemental formula determination.[5][6] |
| Precision of Isotopologue Abundances | High precision, allowing for reliable quantification of isotopologues. | Good precision, suitable for many quantitative applications. | The required level of precision will depend on the specific biological question being addressed. |
| Linearity of Response | Wide linear dynamic range. | Generally a wide linear dynamic range. | It is essential to determine the linear range for each analyte to ensure accurate quantification. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Generally lower LODs and LOQs due to high sensitivity and low background noise. | May have slightly higher LODs and LOQs compared to high-resolution MS. | The sensitivity of the instrument is a critical factor for detecting low-abundance isotopologues. |
| Specificity/Selectivity | High specificity due to high mass resolution, minimizing interferences. | Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring specific precursor-product ion transitions. | Both platforms can achieve high specificity through different mechanisms. |
| Isotopic Working Range | Wide working range for measuring isotopic enrichment. | Wide working range, but may be more susceptible to saturation at high enrichment levels. | The working range should cover the expected range of isotopic labeling in the experiment. |
Experimental Protocols for Method Validation
Detailed experimental protocols are essential for the systematic validation of an MS method for isotopic analysis. The following protocols are adapted from established methodologies.[3]
Standard Method Validation (Unlabeled Analytes)
This initial phase of validation uses unlabeled standard compounds to assess the fundamental performance of the analytical method.
Objective: To determine the linearity, limit of detection (LOD), limit of quantification (LOQ), and injection precision of the analytical method.
Materials:
-
Analytical standards of the compounds of interest (unlabeled).
-
High-purity solvents for preparing standard solutions.
-
Mass spectrometer (e.g., LC-MS system).
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the unlabeled analytes at different concentrations, typically covering 3-4 orders of magnitude.
-
Linearity Assessment:
-
Inject each standard solution into the mass spectrometer in triplicate.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). A value >0.99 is generally considered acceptable.
-
-
Determination of LOD and LOQ:
-
The LOD is the lowest concentration of an analyte that can be reliably detected. It can be estimated as 3 times the signal-to-noise ratio (S/N).
-
The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. It can be estimated as 10 times the S/N.
-
-
Injection Precision (Repeatability):
-
Inject a standard solution at a mid-range concentration multiple times (e.g., n=10).
-
Calculate the relative standard deviation (RSD) of the peak areas. An RSD <15% is typically acceptable.
-
Validation with Labeled Reference Material
This phase uses a biological sample with known and controlled isotopic labeling patterns to evaluate the method's performance for isotopic analysis.[3][4]
Objective: To assess the accuracy and precision of isotopologue masses and abundances, mass shifts, and the isotopic working range.
Materials:
-
A well-characterized, biologically-produced labeled reference material (e.g., 13C-labeled cell extract).[3]
-
Mass spectrometer.
Protocol:
-
Analysis of Labeled Reference Material:
-
Analyze the labeled reference material using the developed LC-MS method.
-
-
Accuracy of Isotopologue Masses and Mass Shifts:
-
Compare the measured masses of the different isotopologues with their theoretical masses.
-
Calculate the mass accuracy in parts per million (ppm).
-
Verify that the mass shift between adjacent isotopologues corresponds to the mass difference of the isotopic label (e.g., ~1.00335 Da for 13C).
-
-
Accuracy and Precision of Isotopologue Abundances:
-
Determine the relative abundance of each isotopologue.
-
Compare the measured isotopologue distribution to the known or theoretically expected distribution in the reference material.
-
Calculate the accuracy of the abundance measurements.
-
Assess the precision of the abundance measurements by performing multiple injections and calculating the RSD.
-
-
Isotopic Working Range:
-
Analyze serial dilutions of the labeled reference material.
-
Evaluate the accuracy and precision of the isotopologue abundance measurements across the dilution range to define the working range of the method.
-
Workflow and Process Visualization
Understanding the logical flow of the validation process is crucial for its successful implementation. The following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Overall workflow for the validation of isotopic analyses by mass spectrometry.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Sec-butanol-3,3,4,4,4-D5: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Sec-butanol-3,3,4,4,4-D5 is a critical component of laboratory safety and regulatory compliance. While the deuterated form of sec-butanol shares the fundamental chemical properties of its non-deuterated counterpart, understanding the specific procedures for its disposal is paramount to ensuring a safe and environmentally responsible laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this compound.
Sec-butanol is classified as a flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3] Therefore, this compound should be handled with the same precautions. The disposal of this deuterated alcohol must be managed as hazardous waste, with specific protocols to mitigate its flammable and irritant properties.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a flame-retardant lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][4] Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][4]
In the event of a spill, it should be contained with an inert absorbent material, such as sand or vermiculite, and collected using non-sparking tools.[1][4] The collected waste must then be placed in a properly labeled, sealed container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for sec-butanol, which is analogous to its deuterated form for the purposes of safe handling and disposal.
| Property | Value | Citation |
| UN Number | 1120 | [1] |
| Transport Hazard Class | 3 (Flammable liquids) | [1] |
| Packing Group | III | [1] |
| Density | 0.807 g/cm³ at 20 °C (68 °F) | [2] |
| Flash Point | 24 °C (75 °F) - closed cup | |
| Explosive Limits | Lower: 1.7 % (V) / Upper: 9.8 % (V) | |
| Oral LD50 (Rat) | 2,200 - 6,500 mg/kg | [4] |
| Dermal LD50 (Rat) | >2,000 mg/kg | [4] |
| Inhalation LC50 (Rat) | >24.6 mg/l (4 hours) | [4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[4] Keeping deuterated solvent waste separate from non-deuterated waste is also advisable to potentially reduce disposal costs.[5]
-
Containerization : Transfer the waste into a designated, leak-proof, and properly labeled hazardous waste container.[6] The container should be made of a material compatible with the chemical. The label must clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.[6]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][7] This area should be away from ignition sources and incompatible materials.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[8] Follow all institutional and local regulations for waste pickup and documentation.
-
Recommended Disposal Method : The preferred method for the disposal of sec-butanol is incineration in a permitted hazardous waste incinerator.[4] This ensures the complete destruction of the compound. Landfilling is not a recommended disposal method.
Note: Never dispose of this compound by pouring it down the drain.[9][10][11] This can lead to environmental contamination and may create a fire or explosion hazard in the plumbing system.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. employees.delta.edu [employees.delta.edu]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 6. ethz.ch [ethz.ch]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. hunker.com [hunker.com]
- 9. earth911.com [earth911.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
Personal protective equipment for handling Sec-butanol-3,3,4,4,4-D5
Essential Safety and Handling Guide for Sec-butanol-3,3,4,4,4-D5
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound, like its non-deuterated counterpart, is a flammable liquid that poses several health risks.[1] It can cause serious eye irritation, respiratory tract irritation, and may lead to drowsiness or dizziness.[2][3] Proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Summary of Personal Protective Equipment (PPE) for this compound
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times.[4] A face shield should be used in situations where splashing is a possibility.[5] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[6] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4][5] | |
| Respiratory | Ventilated Area / Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2][7] |
Operational and Disposal Plans
Step-by-Step Handling and Operational Protocol
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and available for use.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
To prevent moisture contamination, which is critical for deuterated solvents, ensure all glassware is thoroughly dried, and if necessary, handle the solvent under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
-
Chemical Transfer :
-
During Use :
Waste Disposal Plan
-
Waste Segregation and Collection :
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. Used and waste solvents should be kept separate.[10]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Storage of Waste :
-
Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources.
-
Ensure the waste container is clearly labeled with its contents.
-
-
Final Disposal :
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. maccoatings.ca [maccoatings.ca]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. capotchem.com [capotchem.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labinsights.nl [labinsights.nl]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
